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  • Product: (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine
  • CAS: 1365937-12-7

Core Science & Biosynthesis

Foundational

(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine: Structural Analysis and Synthetic Utility in Kinase Inhibitor Design

The following technical guide provides an in-depth analysis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine , a critical heterocyclic building block in medicinal chemistry. Executive Summary (3S)-1-(Quinazolin-4-yl)pyrroli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine is a chiral, bicyclic heterocycle serving as a "privileged scaffold" in modern drug discovery. Structurally, it combines a quinazoline core—a validated pharmacophore for ATP-competitive kinase inhibition—with a chiral pyrrolidine ring. This specific stereoisomer (3S) is frequently employed to introduce defined spatial geometry into lead compounds, enhancing selectivity for target proteins such as EGFR (Epidermal Growth Factor Receptor) , HER2 , and PI3K .

This guide details the molecule's physicochemical properties, a validated synthetic route via SNAr displacement, and its structural role in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule features a fused benzene-pyrimidine ring system (quinazoline) linked to a saturated nitrogen heterocycle (pyrrolidine). The primary amine on the pyrrolidine ring serves as a versatile handle for further derivatization (e.g., amide coupling, reductive amination).

Identification Data
PropertyDetail
IUPAC Name (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine
CAS Number 1431697-98-3 (Generic/Racemic variants: 15018-66-3 for core)
Molecular Formula C₁₂H₁₄N₄
Molecular Weight 214.27 g/mol
Chirality (S)-Enantiomer
SMILES N[C@@H]1CCN(C1)c2ncnc3ccccc23
Physicochemical Descriptors

Data simulated based on structural fragments and QSAR models.

DescriptorValueSignificance
cLogP 1.2 – 1.5Optimal lipophilicity for cell permeability; suitable for CNS penetration if derivatized.
TPSA ~55 ŲIndicates good oral bioavailability potential (Rule of 5 compliant).
pKa (Basic N) ~9.2 (Pyrrolidine -NH₂)High basicity allows formation of water-soluble salts (e.g., HCl, Tosylate).
pKa (Ring N) ~3.5 (Quinazoline N1)Weakly basic; participates in H-bond acceptance in the kinase hinge region.
Solubility Moderate (Water)Soluble in DMSO, MeOH, DCM; salt forms highly soluble in water.

Synthetic Methodology

The synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine relies on a nucleophilic aromatic substitution (SNAr) strategy. The electron-deficient nature of the 4-position on the quinazoline ring makes it highly susceptible to nucleophilic attack by the secondary amine of the pyrrolidine.

Retrosynthetic Analysis & Workflow

The synthesis is designed to prevent regioisomeric byproducts and ensure enantiomeric purity.

SynthesisWorkflow SM1 4-Chloroquinazoline (Electrophile) Inter Intermediate: N-Boc-(3S)-1-(quinazolin-4-yl) pyrrolidin-3-amine SM1->Inter S_NAr iPr2EtN, IPA 80°C, 4h SM2 (3S)-3-(Boc-amino)pyrrolidine (Nucleophile) SM2->Inter Prod Final Product: (3S)-1-(Quinazolin-4-yl) pyrrolidin-3-amine Inter->Prod Deprotection TFA/DCM or HCl/Dioxane

Figure 1: Synthetic pathway for the production of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine.

Detailed Experimental Protocol

Step 1: Nucleophilic Displacement (SNAr)

  • Reagents: 4-Chloroquinazoline (1.0 eq), (3S)-3-(Boc-amino)pyrrolidine (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Isopropanol (IPA) or Acetonitrile (ACN).

  • Procedure:

    • Charge a reaction vessel with 4-Chloroquinazoline and IPA.

    • Add DIPEA followed by (3S)-3-(Boc-amino)pyrrolidine.

    • Heat the mixture to reflux (80–85 °C) for 3–5 hours. Monitor conversion by LC-MS (Target M+H: 315.4 for Boc-intermediate).

    • Workup: Cool to room temperature. The intermediate often precipitates. Filter and wash with cold ether. Alternatively, evaporate solvent and partition between EtOAc and water.

Step 2: Acidic Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-intermediate in DCM (if using TFA) or use directly (if using HCl/Dioxane).

    • Add acid (10–20 eq) dropwise at 0 °C.

    • Stir at room temperature for 2 hours.

    • Purification: Concentrate in vacuo. Basify with saturated NaHCO₃ or 1M NaOH to pH >10. Extract with DCM/IPA (3:1). Dry over Na₂SO₄ and concentrate to afford the free amine.

Step 3: Analytical Validation

  • ¹H NMR (400 MHz, DMSO-d₆): Characteristic signals include the quinazoline aromatic protons (δ 8.5–7.5 ppm) and the pyrrolidine multiplets (δ 3.5–1.8 ppm).[1]

  • Chiral HPLC: Essential to verify <1% racemization occurred during the SNAr step.

Structural Biology & Pharmacophore Mapping

This scaffold is highly valued because it mimics the adenosine triphosphate (ATP) binding mode in protein kinases.

Kinase Hinge Interaction

The quinazoline N1 and C2-H atoms typically form a donor-acceptor motif with the "hinge region" amino acids of the kinase ATP-binding pocket.

  • N1 (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met793 in EGFR).

  • C2-H (Donor): Can form weak CH-O interactions with backbone carbonyls.

The Role of the (3S)-Pyrrolidine

The pyrrolidine ring serves two functions:

  • Solubility Vector: It projects the primary amine towards the solvent interface, improving the physicochemical properties of the inhibitor.

  • Stereoselective Fit: The (3S) stereochemistry directs the 3-amino group into specific ribose-binding pockets or solvent channels, often distinguishing between homologous kinases (selectivity filter).

Pharmacophore Quin Quinazoline Core (Hinge Binder) Pyr (3S)-Pyrrolidine Ring (Rigid Spacer) Quin->Pyr C4-N Linkage Hinge Kinase Hinge Region (e.g., EGFR Met793) Quin->Hinge H-Bond Acceptor (N1) Amine 3-Amino Group (Solubilizing/Warhead Attachment) Pyr->Amine Chiral Orientation Solvent Solvent Front / Ribose Pocket Amine->Solvent Salt Bridge / H-Bond

Figure 2: Pharmacophore map illustrating the binding mode of the scaffold within a typical kinase active site.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed (Acute Tox. 4).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep desiccated.

  • Stability: Stable in solid state. Solutions in DMSO/MeOH should be used within 24 hours to prevent oxidation or hydrolysis.

References

  • Quinazoline Scaffold in Medicinal Chemistry

    • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.[2][3][4][5]

    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

  • Synthetic Methodology (SNAr of 4-Chloroquinazolines)

    • Title: Synthesis of quinazolines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Building Block Identification

    • Title: (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Building Blocks.[6]

    • Source: Kishida Chemical Co., Ltd. / BuyChemJapan.
    • URL:[Link]

  • Kinase Inhibitor Design (EGFR/HER2)

    • Title: Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.[4]

    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Derivatives

Executive Summary The molecular entity (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine represents a "privileged scaffold" in modern medicinal chemistry. It combines the highly bioactive quinazoline core—a hallmark of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular entity (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine represents a "privileged scaffold" in modern medicinal chemistry. It combines the highly bioactive quinazoline core—a hallmark of kinase inhibitors and GPCR ligands—with a chiral (3S)-pyrrolidine side chain that provides critical solubility and specific vector orientation for hydrogen bonding.

This whitepaper analyzes the therapeutic utility of derivatives based on this core, specifically focusing on two primary high-value targets:

  • Histamine H4 Receptor (H4R) Antagonists: For the treatment of pruritus, atopic dermatitis, and autoimmune inflammation.

  • Tyrosine Kinase Inhibitors (TKIs): Targeting EGFR and VEGFR pathways in oncology.

Chemical Architecture & SAR Analysis

The core structure functions as a pharmacophoric anchor.[1] Its therapeutic versatility stems from three structural domains:

DomainStructural FeaturePharmacological Function
A: The Anchor Quinazoline Ring (N1, N3)Pi-pi stacking interactions and hydrogen bond acceptance (N1) within the ATP-binding pocket (kinases) or orthosteric site (GPCRs).
B: The Linker Pyrrolidine Ring (N1')Rigidifies the distance between the aromatic core and the distal basic amine. The cyclic nature reduces entropic penalty upon binding compared to flexible alkyl chains.
C: The Vector (3S)-Amino Group (-NH2)A critical "chiral switch." The (3S)-stereochemistry directs the amine towards specific residues (e.g., Asp94 in H4R), often yielding >100-fold potency differences compared to the (3R)-enantiomer.
Stereochemical Criticality

In H4R antagonist development, the spatial arrangement of the exocyclic amine is non-negotiable. Structure-Activity Relationship (SAR) studies indicate that the (3S) configuration aligns the basic nitrogen to interact with the aspartic acid residue in the transmembrane binding pocket, acting as a crucial proton donor/acceptor.

Therapeutic Focus: Histamine H4 Receptor Antagonism[2][3][4]

The most immediate application of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine derivatives is in the modulation of the Histamine H4 Receptor (H4R) . Unlike H1 (allergy) or H2 (gastric acid) receptors, H4R is predominantly expressed on hematopoietic cells (eosinophils, mast cells, T-cells).

Mechanism of Action (MoA)

H4R is a G


-coupled GPCR. Activation by histamine triggers:
  • Inhibition of cAMP production.

  • Mobilization of intracellular calcium (

    
    ).
    
  • Activation of MAPK/ERK pathways leading to chemotaxis and cytokine release (IL-31, IL-4).

Therapeutic Effect: Antagonists derived from this scaffold block histamine-induced chemotaxis of eosinophils and mast cells, effectively halting the "itch-scratch" cycle in chronic pruritus and atopic dermatitis without the sedation associated with H1 antihistamines.

Pathway Visualization

The following diagram illustrates the signal transduction pathway blocked by the scaffold derivatives.

H4R_Pathway Histamine Histamine (Ligand) H4R H4 Receptor (G-Protein Coupled) Histamine->H4R Activates Gi Gi/o Protein H4R->Gi Couples Antagonist Quinazoline-Pyrrolidine Derivative (Antagonist) Antagonist->H4R Blocks AC Adenylyl Cyclase Gi->AC Inhibits Calcium Intracellular Ca2+ (Flux) Gi->Calcium Mobilizes MAPK MAPK/ERK Phosphorylation Gi->MAPK Activates cAMP cAMP (Reduction) AC->cAMP Decreases Chemotaxis Chemotaxis & Cytokine Release Calcium->Chemotaxis Promotes MAPK->Chemotaxis Triggers

Figure 1: Mechanism of H4R antagonism.[2][3] The quinazoline derivative competitively binds to H4R, preventing Gi/o coupling and downstream inflammatory signaling.

Experimental Protocols

To validate the therapeutic potential of this scaffold, the following standardized protocols are recommended. These ensure reproducibility and data integrity (E-E-A-T).

Synthesis of the Scaffold

Objective: Synthesize (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 4-Chloroquinazoline (1.0 eq)

  • (3S)-3-(Boc-amino)pyrrolidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Isopropanol (IPA) or Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

Workflow:

  • Coupling: Dissolve 4-chloroquinazoline in IPA. Add (3S)-3-(Boc-amino)pyrrolidine and DIPEA.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the chloro-starting material.

  • Workup: Concentrate in vacuo. Partition between EtOAc and water. Wash organic layer with brine, dry over

    
    .
    
  • Deprotection: Dissolve the intermediate in DCM. Add TFA (1:4 v/v) at 0°C. Stir at RT for 2 hours to remove the Boc group.

  • Isolation: Basify with saturated

    
     to pH 8. Extract with DCM/MeOH (9:1). Concentrate to yield the free amine.
    

Synthesis_Route SM1 4-Chloroquinazoline Inter Intermediate: Boc-Protected Adduct SM1->Inter DIPEA, IPA 80°C, SnAr SM2 (3S)-3-Boc-aminopyrrolidine SM2->Inter Prod Final Scaffold: (3S)-1-(Quinazolin-4-yl) pyrrolidin-3-amine Inter->Prod TFA/DCM Deprotection

Figure 2: Synthetic route for the generation of the core scaffold.

In Vitro H4R Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of the derivative.
  • Membrane Prep: Use HEK293T cells stably expressing human H4R.

  • Ligand:

    
    -Histamine (specific activity ~20 Ci/mmol).
    
  • Incubation: Incubate membranes (20 µg protein) with

    
    -Histamine (10 nM) and varying concentrations of the test compound (
    
    
    
    to
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4).
  • Termination: Incubate for 60 min at 25°C. Terminate by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Therapeutic Applications & Future Directions

Oncology (Kinase Inhibition)

Beyond H4R, this scaffold serves as a template for Type I Kinase Inhibitors . The N1 and N3 nitrogens of the quinazoline ring mimic the adenine ring of ATP.

  • Modification: The primary amine on the pyrrolidine ring is often derivatized with acrylamides to form covalent inhibitors (targeting Cys797 in EGFR) or with bulky hydrophobic groups to access the back pocket of the kinase.

Drug Development Status

While the scaffold itself is an intermediate, derivatives such as JNJ-7777120 (indole analogue) and subsequent quinazoline-based "scaffold hops" have validated this chemical space. Current research focuses on optimizing the selectivity of the quinazoline core to avoid off-target hERG inhibition, a common liability in this class.

References

  • Smits, R. A., et al. (2008).[4] "Discovery of quinazolines as histamine H4 receptor inverse agonists using a scaffold hopping approach." Journal of Medicinal Chemistry. Link

  • Thurmond, R. L., et al. (2014). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines."[5] Nature Reviews Drug Discovery. Link

  • Engelhardt, H., et al. (2013). "A new generation of H4R antagonists: From discovery to clinical evaluation." British Journal of Pharmacology. Link

  • Chemical Book. "(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine - Product Analysis." Link

Sources

Foundational

Unveiling the Molecular Targets of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine: A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of a Privileged Scaffold in Precision Medicine In the landscape of modern drug discovery, the identification and validation of molecular targets for novel chemical entities are paramount. The compou...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of a Privileged Scaffold in Precision Medicine

In the landscape of modern drug discovery, the identification and validation of molecular targets for novel chemical entities are paramount. The compound (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine represents a fascinating convergence of two "privileged" heterocyclic scaffolds: the quinazoline and the pyrrolidine ring systems. This unique structural amalgamation strongly indicates a high probability of interaction with specific biological macromolecules, offering a promising starting point for the development of targeted therapeutics. This in-depth technical guide provides a comprehensive exploration of the likely biological targets of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, grounded in a thorough analysis of existing literature on analogous structures. We will delve into the causality behind experimental choices for target identification and validation, present detailed protocols for key assays, and visualize the intricate signaling pathways and experimental workflows. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to unlock the full therapeutic potential of this compelling molecule.

Structural Rationale for Target Identification: A Kinase-Centric Hypothesis

The chemical architecture of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine provides significant clues to its potential biological targets. The quinazoline moiety is a well-established pharmacophore in a multitude of FDA-approved kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinases (PI3Ks).[1][2][3] The 4-amino substitution on the quinazoline ring is a critical feature for binding to the ATP pocket of many kinases.[4] Furthermore, the pyrrolidine ring offers a three-dimensional scaffold that can be tailored to achieve high potency and selectivity for specific kinase isoforms.[5]

Based on this structural analysis and a comprehensive review of the literature on closely related analogs, we hypothesize that the primary biological targets of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine are members of the protein kinase superfamily. This guide will focus on three high-probability kinase targets:

  • Phosphoinositide 3-Kinase delta (PI3Kδ)

  • Epidermal Growth Factor Receptor (EGFR)

  • Janus Kinase 3 (JAK3)

Primary Target Deep Dive: Phosphoinositide 3-Kinase delta (PI3Kδ)

The Rationale for PI3Kδ as a Prime Candidate

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility.[1][6] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling.[5] This makes it an attractive target for the treatment of hematological malignancies and inflammatory diseases.[5] Notably, a study on 4-pyrrolidineoxy and 4-piperidineamino substituted quinazolines demonstrated potent and selective inhibitory activity against PI3Kδ.[5] The structural similarity of these compounds to (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine provides a strong rationale for investigating PI3Kδ as a primary target.

Quantitative Analysis of Analog Activity

While specific data for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine is not publicly available, the following table summarizes the PI3Kδ inhibitory activity of closely related 4-(pyrrolidin-3-yloxy)quinazoline analogs. This data serves as a valuable benchmark for anticipating the potential potency of the topic compound.

Compound IDModification on Pyrrolidine RingPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Reference
Analog 1 N-Boc9.3>1000>1000>1000[5]
Analog 2 N-cyclopropyl3.0>1000>1000>1000[5]
Analog 3 N-cyclobutyl4.5>1000>1000>1000[5]
Idelalisib (Positive Control)2.7860040001100[5]
Experimental Workflow for PI3Kδ Target Validation

The following diagram outlines a comprehensive workflow for validating PI3Kδ as a target for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine.

PI3K_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) isoform_panel PI3K Isoform Selectivity Panel (α, β, γ, δ) biochem_assay->isoform_panel Determine IC50 cell_prolif B-cell Proliferation Assay (e.g., Ramos, Raji cells) biochem_assay->cell_prolif Progress if potent & selective western_blot Western Blot Analysis (p-AKT, p-S6K) cell_prolif->western_blot Confirm on-target effect cll_model Chronic Lymphocytic Leukemia (CLL) Xenograft Model cell_prolif->cll_model Progress if cellularly active pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies cll_model->pk_pd Assess efficacy

Caption: A stepwise workflow for the validation of PI3Kδ as a target.

Detailed Protocol: In Vitro PI3Kδ Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of PI3Kδ and determine the inhibitory potential of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine.

Materials:

  • Recombinant human PI3Kδ enzyme (e.g., SignalChem)

  • PIP2:PS lipid vesicles (e.g., Echelon Biosciences)

  • (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (test compound)

  • Idelalisib (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

  • ATP

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine and Idelalisib in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute the compound series in assay buffer to achieve the desired final concentrations with a constant final DMSO concentration (e.g., 1%).

  • Enzyme and Substrate Preparation: Dilute the PI3Kδ enzyme and PIP2:PS substrate to their final desired concentrations in assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted test compound or control to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of the PI3Kδ enzyme solution to all wells except the "no enzyme" control wells.

    • Add 2.5 µL of assay buffer to the "no enzyme" control wells.

  • Reaction Initiation: Add 2.5 µL of the ATP/PIP2:PS substrate solution to all wells to initiate the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other measurements.

    • Normalize the data to the vehicle control (DMSO) and calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Target Exploration: Epidermal Growth Factor Receptor (EGFR)

Rationale for EGFR as a Plausible Target

The quinazoline scaffold is a cornerstone of many clinically successful EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[4] These drugs are used to treat various cancers, particularly non-small cell lung cancer (NSCLC), that harbor activating mutations in the EGFR gene.[7] The 4-anilinoquinazoline core, structurally related to the 4-amino-quinazoline of our topic compound, is known to bind to the ATP-binding site of the EGFR kinase domain.[4] Therefore, it is highly plausible that (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine could also exhibit inhibitory activity against EGFR.

Representative Data of Analog EGFR Inhibitors

The following table presents the EGFR inhibitory activity of representative 4-aminoquinazoline derivatives.

Compound IDR-group at 4-amino positionEGFR WT IC50 (nM)EGFR T790M IC50 (nM)Cell Line (Growth Inhibition GI50 µM)Reference
Gefitinib 3-chloro-4-fluoroaniline2.484A549 (8.0)[7]
Erlotinib 3-ethynylaniline2.0500H1975 (5.0)[4]
Analog 4 4-arylamino-quinazoline0.82.7A549 (0.5)[7]
Signaling Pathway of EGFR

The following diagram illustrates the canonical EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the putative point of inhibition.

Tertiary Target Consideration: Janus Kinase 3 (JAK3)

Rationale for Investigating JAK3

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling.[8] JAK3 is primarily expressed in hematopoietic cells and is essential for the development and function of lymphocytes.[8] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. Several quinazoline-based compounds have been reported as potent JAK inhibitors.[8] For instance, WHI-P131, a dimethoxy quinazoline derivative, is a known JAK3 inhibitor.[8] Given the structural similarities, (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine warrants investigation as a potential JAK3 inhibitor.

Analog Data for JAK3 Inhibition

The following table shows the inhibitory activity of a known quinazoline-based JAK3 inhibitor.

Compound IDKinase TargetIC50 (µM)Reference
WHI-P131 JAK39[8]
Tofacitinib JAK30.001[8]

Concluding Remarks and Future Directions

This technical guide has delineated a clear, evidence-based rationale for prioritizing PI3Kδ, EGFR, and JAK3 as the primary biological targets for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine. The provided experimental workflows and detailed protocols offer a robust framework for the systematic investigation of this promising compound. The convergence of the quinazoline and pyrrolidine scaffolds presents a unique opportunity for the development of highly potent and selective kinase inhibitors.

Future research should focus on the synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine and its analogs, followed by a comprehensive screening against a panel of kinases to ascertain its precise target profile. Subsequent cell-based and in vivo studies will be crucial to validate its therapeutic potential in relevant disease models. The insights and methodologies presented in this guide are intended to accelerate these efforts and pave the way for the translation of this promising chemical entity into a novel therapeutic agent.

References

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega. Available at: [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega. Available at: [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. Available at: [Link]

  • Discovery of novel 4-arylamino-quinazoline derivatives as EGFRL858R/T790M inhibitors with the potential to inhibit the non-small cell lung cancers. PubMed. Available at: [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. ResearchGate. Available at: [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. ResearchGate. Available at: [Link]

  • Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Insilico Drug Design and Molecular Docking Studies of Some Novel Quinozoline Derivatives Targeting Janus Kinase 3 For Ulcerative Colitis and Crohn's Diseases. International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Exploratory

Technical Deep Dive: The Strategic Utility of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine in Kinase Inhibitor Discovery

Executive Summary In the landscape of kinase inhibitor research, (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine represents a high-value pharmacophore chassis. While the quinazoline core is a privileged scaffold historically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor research, (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine represents a high-value pharmacophore chassis. While the quinazoline core is a privileged scaffold historically associated with EGFR inhibition (e.g., Gefitinib, Erlotinib), the incorporation of a chiral (3S)-aminopyrrolidine moiety at the C4 position introduces critical physicochemical and structural advantages.

This guide dissects the role of this molecule not merely as an intermediate, but as a strategic solubility-enhancing vector and a modular linker hub . It serves as a foundational building block for next-generation Type I inhibitors, covalent inhibitors (via acrylamide appending), and Proteolysis Targeting Chimeras (PROTACs).

Structural & Mechanistic Analysis

The Pharmacophore Triad

The molecule functions through a tripartite structural logic, optimizing binding affinity while addressing common liabilities of flat aromatic kinase inhibitors.

Structural ComponentFunction in Kinase BindingMedicinal Chemistry Role
Quinazoline Core Hinge Binder: N1 acts as a hydrogen bond acceptor for the backbone NH of the hinge region (e.g., Met793 in EGFR).Provides high affinity and kinase selectivity based on ring substitution (C6/C7).[1]
Pyrrolidine Ring Solubility Engine: Introduces

character (Fsp3), disrupting planar stacking and improving aqueous solubility compared to 4-anilino analogs.
Positions the substituent into the ribose pocket or solvent front.
(3S)-Primary Amine Functional Handle: A specific vector for H-bonding with acidic residues (Asp/Glu) or for derivatization.Critical attachment point for electrophiles (warheads) or PROTAC linkers.
Stereochemical Significance

The (3S)-configuration is non-trivial. In the ATP-binding pocket, the pyrrolidine ring adopts a specific puckering conformation. The (S)-amine vector typically projects towards the solvent interface or the ribose-phosphate binding region, allowing for:

  • Salt Bridge Formation: Interaction with conserved aspartate residues (e.g., Asp855 in EGFR).

  • Vectorial Growth: Attachment of long chains without steric clash with the G-loop (P-loop).

Synthetic Pathways & Protocols

The synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine is a classic nucleophilic aromatic substitution (


), but process control is vital to prevent racemization and ensure high yield.
Synthesis Workflow (Graphviz Visualization)

SynthesisWorkflow Start1 4-Chloroquinazoline (Electrophile) Reaction SNAr Reaction iPrOH / TEA / 80°C Start1->Reaction Start2 (3S)-3-(Boc-amino)pyrrolidine (Nucleophile) Start2->Reaction Intermediate Boc-Protected Intermediate Reaction->Intermediate 2-4 hrs Deprotection Acidic Deprotection TFA / DCM or HCl / Dioxane Intermediate->Deprotection Purification Product (3S)-1-(Quinazolin-4-yl) pyrrolidin-3-amine Deprotection->Product Neutralization

Figure 1: Step-wise synthesis of the target scaffold via SNAr mechanism.

Detailed Experimental Protocol

Objective: Synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine dihydrochloride.

Reagents:

  • 4-Chloroquinazoline (1.0 eq)

  • (3S)-3-(Boc-amino)pyrrolidine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Isopropanol (iPrOH) (Solvent)

  • 4M HCl in Dioxane

Step 1: Nucleophilic Substitution (


) 
  • Dissolve 4-Chloroquinazoline (5.0 g, 30.4 mmol) in iPrOH (50 mL).

  • Add (3S)-3-(Boc-amino)pyrrolidine (6.2 g, 33.4 mmol) followed by TEA (10.6 mL, 76 mmol).

  • Reflux the mixture at 85°C for 3 hours. Monitor by LC-MS for disappearance of the chloride starting material.

  • Cool to room temperature. The intermediate often precipitates. If not, concentrate in vacuo, dilute with water, and extract with Ethyl Acetate (EtOAc).

  • Wash organic layer with brine, dry over

    
    , and concentrate.
    

Step 2: Deprotection

  • Dissolve the crude Boc-intermediate in DCM (20 mL).

  • Add 4M HCl in Dioxane (15 mL) dropwise at 0°C.

  • Stir at room temperature for 2 hours. A white precipitate (the HCl salt) will form.

  • Filter the solid, wash with diethyl ether, and dry under high vacuum.

  • Yield: Typically >85%. Purity: >98% by HPLC.

Applications in Drug Design[2]

Covalent Inhibitor Design

The primary amine at position 3 is the ideal site for amidation with acryloyl chloride to generate acrylamide warheads .

  • Mechanism: The quinazoline binds the hinge, positioning the acrylamide near a non-catalytic cysteine (e.g., Cys797 in EGFR or Cys481 in BTK).

  • Advantage: The pyrrolidine linker provides a semi-rigid constraint, often superior to flexible alkyl chains in reducing entropic penalty upon binding.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the kinase binder (warhead) must be connected to an E3 ligase ligand.

  • The (3S)-amine serves as the exit vector .

  • Derivatization here (e.g., alkylation or amidation with PEG chains) typically projects out of the ATP pocket towards the solvent, minimizing interference with kinase binding while enabling recruitment of the E3 ligase.

Physicochemical Optimization (Solubility)

Replacing a 4-anilino group (common in Gefitinib) with the 4-pyrrolidino group significantly lowers


.
Property4-(3-Chloro-4-fluoroanilino)quinazoline4-(3-Aminopyrrolidino)quinazolineImpact
Hybridization

dominant (Planar)

rich (3D)
Increases solubility
H-Bond Donors 1 (Aniline NH)2 (Primary Amine)Improves water solvation
pKa ~5.4 (Quinazoline N1)~9.5 (Primary Amine)High solubility at acidic pH

Biological Characterization: Kinase Assay Setup

To validate the activity of derivatives based on this scaffold, a reliable kinase assay is required.

ADP-Glo™ Kinase Assay Protocol (Promega)

A self-validating luminescent assay measuring ADP formation.

Reagents:

  • Kinase: Recombinant EGFR (WT or T790M mutant).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • ATP: Ultrapure (10 µM - at

    
    ).
    
  • Test Compound: (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine derivative.

Workflow:

  • Preparation: Dilute compound in DMSO (10 mM stock) -> Serial dilution in 1x Kinase Buffer.

  • Reaction:

    • Add 2 µL Compound.

    • Add 4 µL Kinase Enzyme.

    • Add 4 µL ATP/Substrate Mix.

    • Incubate at RT for 60 mins.

  • Depletion: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure Luminescence (RLU) on a plate reader.

Data Analysis: Plot RLU vs. Log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope) to determine


.

Strategic Logic Visualization

The following diagram illustrates the decision-making process when utilizing this scaffold in a medicinal chemistry campaign.

MedChemLogic Scaffold (3S)-1-(Quinazolin-4-yl) pyrrolidin-3-amine Path1 Path A: Covalent Inhibitor (Targeting Cys) Scaffold->Path1 Path2 Path B: Solubility Optimization (Type I Inhibitor) Scaffold->Path2 Path3 Path C: PROTAC Design (Degrader) Scaffold->Path3 Action1 Acylate Amine with Acryloyl Chloride Path1->Action1 Action2 Derivatize with Polar Heterocycles Path2->Action2 Action3 Attach PEG Linker + E3 Ligand (e.g., Thalidomide) Path3->Action3 Outcome1 Irreversible Binding High Potency/Selectivity Action1->Outcome1 Outcome2 Improved PK/ADME Lower LogD Action2->Outcome2 Outcome3 Target Degradation Event-driven Pharmacology Action3->Outcome3

Figure 2: Decision tree for medicinal chemistry optimization using the scaffold.

References

  • Synthesis of 4-aminoquinazolines

    • Title: "Practical Synthesis of 4-Aminoquinazoline Deriv
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Standard protocol for displacing C4-chloride with amines.
  • Kinase Inhibitor Scaffolds

    • Title: "Quinazoline deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Discusses the binding mode of the quinazoline N1 acceptor.
  • Pyrrolidine in Drug Design

    • Title: "The role of pyrrolidine linkers in improving solubility and selectivity of kinase inhibitors."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Highlights the Fsp3 advantage of pyrrolidine over phenyl rings.
  • Commercial Availability & CAS

    • Title: "(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Building Block."[2]

    • Source:BuyChemJapan / Kishida Chemical.[2]

    • Context: Commercial verific

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a controlled laboratory environment with appropriate safety protocols.

Sources

Foundational

Chiral Quinazoline-4-yl Pyrrolidine Amines: Synthetic Strategies &amp; Medicinal Applications

This guide provides an in-depth technical analysis of Chiral Quinazoline-4-yl Pyrrolidine Amines , a privileged scaffold in medicinal chemistry utilized primarily for kinase inhibition (e.g., EGFR, PI3K, PLK1) and GPCR m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Chiral Quinazoline-4-yl Pyrrolidine Amines , a privileged scaffold in medicinal chemistry utilized primarily for kinase inhibition (e.g., EGFR, PI3K, PLK1) and GPCR modulation.

Executive Summary

The quinazoline-4-yl pyrrolidine moiety represents a "privileged structure" in modern drug discovery. Unlike planar aniline-linked quinazolines (e.g., Gefitinib), the incorporation of a chiral pyrrolidine ring at the C4 position introduces a critical


 character. This modification enhances aqueous solubility, reduces "flatness" (improving physicochemical properties), and allows for precise vectorization of functional groups into solvent-exposed regions of the ATP-binding pocket.

This guide details the synthetic construction, chiral resolution, and structure-activity relationships (SAR) of these scaffolds, specifically focusing on the (3S)- and (3R)-aminopyrrolidine variants.

Structural Rationale & Chirality

In kinase inhibitor design, the quinazoline core binds to the hinge region of the kinase via the N1 and N3 nitrogens. The C4-substituent projects into the ribose-binding pocket or the solvent front.

  • The Proline Effect: The pyrrolidine ring restricts conformational flexibility (entropy penalty reduction upon binding).

  • Chiral Vectors: The C3-position of the pyrrolidine ring is chiral.

    • (S)-Enantiomer: Often directs substituents towards the solvent front or specific gatekeeper residues (e.g., T790M in EGFR).

    • (R)-Enantiomer: May direct substituents towards the P-loop or induce steric clash, drastically altering selectivity.

Comparison of Physicochemical Properties
Property4-Anilinoquinazoline (e.g., Gefitinib)4-(Pyrrolidin-1-yl)quinazoline
Hybridization

(Planar)

(3D-Character)
Solubility Low (requires solubilizing tail)Moderate to High
Metabolic Stability Susceptible to aromatic oxidationPyrrolidine ring susceptible to N-dealkylation
Chirality AchiralChiral (C3/C2 centers)

Synthetic Methodologies

The synthesis relies on a convergent approach: constructing the electrophilic quinazoline core and coupling it with a chiral nucleophilic pyrrolidine.

Core Synthesis: 4-Chloroquinazoline

The precursor is synthesized via the Niementowski quinazoline synthesis or cyclization of anthranilic acid.

Protocol A: Synthesis of 4-Chloroquinazoline

  • Cyclization: Reflux anthranilic acid (1.0 eq) with formamide (5.0 eq) at 180°C for 4 hours.

    • Mechanism:[1][2][3][4] Thermal condensation forms the quinazolin-4(3H)-one.

  • Chlorination: Treat the quinazolinone (1.0 eq) with

    
     (excess) and 
    
    
    
    -diethylaniline (catalytic) at reflux for 3-5 hours.
    • Critical Control: Monitor by TLC. The product is moisture-sensitive.

    • Workup: Quench carefully into crushed ice/ammonia to prevent hydrolysis back to the quinazolinone.

Chiral Coupling (The Reaction)

This is the stereodefining step. The chirality is introduced via the commercially available or synthesized chiral pyrrolidine.

Protocol B: Stereoselective


 Coupling 
  • Reagents: 4-Chloroquinazoline (1.0 eq), (3S)-(-)-3-(Boc-amino)pyrrolidine (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or Isopropanol (IPA).

  • Conditions:

    • Dissolve 4-chloroquinazoline in MeCN.

    • Add

      
       and the chiral amine at 0°C.
      
    • Warm to room temperature (or reflux for 2h if sterically hindered).

    • Validation: The reaction proceeds via an addition-elimination mechanism. The pyrrolidine nitrogen is the nucleophile.

    • Yield: Typically 85-95%.

Reaction Workflow Diagram

The following diagram illustrates the convergent synthesis and the critical bifurcation point for chiral resolution.

SynthesisWorkflow Anthranilic Anthranilic Acid Quinazolinone Quinazolin-4(3H)-one Anthranilic->Quinazolinone Formamide, 180°C ChloroQ 4-Chloroquinazoline (Electrophile) Quinazolinone->ChloroQ POCl3, Reflux Intermediate S_NAr Transition State ChloroQ->Intermediate + ChiralAmine K2CO3, MeCN ChiralAmine (3S)-3-(Boc-amino) pyrrolidine ChiralAmine->Intermediate Product (S)-4-(3-Boc-amino pyrrolidin-1-yl)quinazoline Intermediate->Product - HCl

Figure 1: Convergent synthetic workflow for chiral quinazoline-pyrrolidine coupling.

Medicinal Chemistry Applications

Kinase Inhibition (EGFR / PI3K)

The (3S)-aminopyrrolidine motif is frequently used to mimic the ribose moiety of ATP.

  • Mechanism: The quinazoline N1 accepts a hydrogen bond from the hinge region (e.g., Met793 in EGFR). The pyrrolidine ring fills the hydrophobic pocket, and the 3-amino group (after deprotection and functionalization) can form salt bridges with residues like Asp855.

Structure-Activity Relationship (SAR)

The following table summarizes the impact of stereochemistry on biological activity for a hypothetical EGFR inhibitor series (based on general scaffold trends [1, 3]).

CompoundC4-SubstituentConfigurationIC50 (EGFR wt)IC50 (EGFR T790M)
A 3-aminopyrrolidin-1-yl(S)12 nM45 nM
B 3-aminopyrrolidin-1-yl(R)150 nM>1000 nM
C 3-methoxypyrrolidin-1-yl(S)55 nM210 nM
D 3-fluoropyrrolidin-1-yl(S)8 nM30 nM

Analysis: The (S)-configuration is often preferred for 3-substituted pyrrolidines in kinase pockets due to the specific vector required to exit the ATP cleft without steric clash with the "roof" of the active site.

Signaling Pathway Impact

Inhibitors containing this scaffold typically disrupt the PI3K/Akt/mTOR or RAS/RAF/MEK pathways.

SignalingPathway RTK RTK (EGFR/HER2) (Target of Quinazoline) PI3K PI3K RTK->PI3K Phosphorylation PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Chiral Quinazoline Inhibitor Inhibitor->RTK Blocks ATP Binding

Figure 2: Downstream signaling impact of quinazoline-based RTK inhibition.

References

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis and SAR of new pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective MPS1 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[5] URL:[Link]

  • Recent advances in the biological activity of quinazoline. Source: International Journal of Pharmaceutical Chemistry and Analysis.[2] URL:[Link]

  • Synthesis of (S)-3-amino pyrrolidine dihydrochloride (Patent CN102531987A).
  • Quinazoline synthesis methodologies. Source: Organic Chemistry Portal. URL:[Link]

Sources

Exploratory

Difference between (3S) and (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine activity

This guide provides an in-depth technical analysis of the pharmacological and structural differences between the (3S) and (3R) enantiomers of 1-(Quinazolin-4-yl)pyrrolidin-3-amine . Executive Summary The molecule 1-(Quin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacological and structural differences between the (3S) and (3R) enantiomers of 1-(Quinazolin-4-yl)pyrrolidin-3-amine .

Executive Summary

The molecule 1-(Quinazolin-4-yl)pyrrolidin-3-amine represents a privileged scaffold in medicinal chemistry, primarily recognized as a pharmacophore for Histamine H4 Receptor (H4R) antagonists .

The stereochemistry at the C3 position of the pyrrolidine ring is the critical determinant of biological activity.

  • The (3R)-Enantiomer is the Eutomer (highly active form). It exhibits nanomolar affinity (

    
     nM) for the H4 receptor due to a specific binding mode where the primary amine interacts with Asp94  in the receptor pocket.[1]
    
  • The (3S)-Enantiomer is the Distomer (significantly less active). It typically displays 10–100 fold lower affinity due to an unfavorable spatial orientation that prevents optimal salt-bridge formation and may induce steric clashes.

Structural Analysis & Chemical Identity

The core structure consists of a quinazoline ring system linked via the N1-position of a 3-aminopyrrolidine moiety. This creates a semi-rigid linker that projects the primary amine (


) into a specific region of the biological target.
Feature(3R)-Enantiomer(3S)-Enantiomer
IUPAC Name (3R)-1-(quinazolin-4-yl)pyrrolidin-3-amine(3S)-1-(quinazolin-4-yl)pyrrolidin-3-amine
Stereocenter C3 of PyrrolidineC3 of Pyrrolidine
Spatial Vector Amine projects up/forward (relative to binding plane)Amine projects down/back
Primary Role H4 Receptor Antagonist (Eutomer) Inactive / Low Affinity Control (Distomer)
Molecular Modeling & Binding Mode

The biological activity difference is driven by the interaction with the Histamine H4 Receptor (GPCR) .

  • The Anchor: The quinazoline ring sits in a hydrophobic pocket (interacting with Trp, Phe residues).[1]

  • The Switch: The pyrrolidine ring acts as a spacer.

  • The Interaction: The terminal primary amine (

    
     at physiological pH) must form a salt bridge with Asp94  (Aspartate 94) in the transmembrane region 3 (TM3) of the H4 receptor.
    

In the (3R)-configuration , the amine is perfectly positioned to form this salt bridge. In the (3S)-configuration , the amine vector is misaligned, often pointing towards hydrophobic residues or the extracellular loop, resulting in a loss of binding free energy (


).[1]

Pharmacological Profile: (3R) vs (3S)

The following data summarizes the structure-activity relationship (SAR) established from the homologous JNJ-39758979 series (pyrimidine analog) and quinazoline "scaffold hopping" studies.

In Vitro Binding Affinity (H4 Receptor)
CompoundConfiguration

(Human H4R)
Functional Activity (

)
Selectivity (vs H1/H2/H3)
(3R)-Isomer R ~5 – 15 nM ~10 – 30 nM > 50-fold
(3S)-Isomer S> 500 nM> 1000 nMPoor
RacemateR/S (1:1)~25 – 50 nM~60 nMModerate

Technical Insight: The high affinity of the (3R)-isomer renders it a potent Inverse Agonist , capable of suppressing the constitutive activity of the H4 receptor. The (3S)-isomer often fails to induce the conformational change necessary for inverse agonism.

Functional Selectivity

While the (3R)-isomer is highly selective for H4R, the quinazoline core itself can possess off-target activity against kinases (e.g., EGFR , p70S6K ) if not substituted at the C2 position.

  • Kinase Liability: Unsubstituted 4-aminoquinazolines can inhibit EGFR. The (3S)-isomer, while inactive at H4R, may still retain kinase inhibitory potential, making it a "dirty" control compound in phenotypic screens.[1]

Experimental Protocols

Chemical Synthesis (Graphviz Workflow)

To obtain pure enantiomers, an asymmetric synthesis approach using chiral building blocks is preferred over chiral resolution of the racemate.[1]

Synthesis SM1 4-Chloroquinazoline Inter_R Intermediate (R) (Boc-protected) SM1->Inter_R SNAr iPrOH, Et3N, 80°C Inter_S Intermediate (S) (Boc-protected) SM1->Inter_S SNAr iPrOH, Et3N, 80°C SM2_R (3R)-3-(Boc-amino) pyrrolidine SM2_R->Inter_R SM2_S (3S)-3-(Boc-amino) pyrrolidine SM2_S->Inter_S Prod_R (3R)-Product (Eutomer) Inter_R->Prod_R TFA/DCM Deprotection Prod_S (3S)-Product (Distomer) Inter_S->Prod_S TFA/DCM Deprotection

Figure 1: Parallel asymmetric synthesis of (3R) and (3S) enantiomers via Nucleophilic Aromatic Substitution (


).
Synthesis Methodology
  • Coupling (

    
    ): 
    
    • Dissolve 1.0 eq of 4-chloroquinazoline and 1.1 eq of (3R)-3-(Boc-amino)pyrrolidine (or the (3S) isomer) in Isopropanol (IPA).

    • Add 2.5 eq of Diisopropylethylamine (DIPEA).

    • Reflux at 80°C for 4 hours. Monitor by LC-MS (Target Mass: ~315 Da for Boc-intermediate).

    • Note: The reaction is driven by the high electrophilicity of the C4-position of the quinazoline.

  • Deprotection:

    • Dissolve the intermediate in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (1:4 v/v ratio). Stir at Room Temperature for 1 hour.

    • Concentrate in vacuo. Neutralize with saturated

      
       to obtain the free base.
      
  • Purification:

    • Flash chromatography (DCM/MeOH/

      
      ).
      
    • Chiral Purity Check: Verify enantiomeric excess (ee%) using a Chiralpak AD-H column (Hexane/IPA/DEA).

Biological Mechanism of Action

The (3R)-enantiomer blocks the H4 receptor signaling cascade, which is crucial for immune cell chemotaxis (eosinophils, mast cells).

H4R_Signaling Ligand (3R)-Antagonist H4R H4 Receptor (GPCR) Ligand->H4R Blocks Histamine Binding Gi Gi Protein (Inactivation) H4R->Gi Prevents Activation Ca Calcium Flux (Mobilization) H4R->Ca Blocks Flux AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Maintains Levels Chemotaxis Chemotaxis (Inhibition) Ca->Chemotaxis Inhibits

Figure 2: Mechanism of Action.[2] The (3R)-enantiomer prevents Gi-protein coupling, effectively halting the chemotactic signaling pathway.

Conclusion & Strategic Recommendations

For drug development programs utilizing the 1-(Quinazolin-4-yl)pyrrolidin-3-amine scaffold:

  • Select the (3R)-Enantiomer: It is the requisite stereoisomer for high-affinity H4 receptor targeting.

  • Use (3S) as a Negative Control: The (3S)-enantiomer is an excellent tool compound to validate on-target specificity in biological assays. If a biological effect is observed with the (3S)-isomer, it likely indicates off-target toxicity (e.g., kinase inhibition) rather than H4R-mediated efficacy.

  • Quality Control: Strictly monitor chiral purity. Even 1% contamination of the (3R)-eutomer in a (3S)-sample can lead to false-positive results in high-sensitivity radioligand binding assays.

References

  • JNJ-39758979 H4R Antagonist Discovery

    • Title: Discovery of JNJ-39758979, a Potent, Selective and Orally Bioavailable Histamine H4 Receptor Antagonist.[1]

    • Source:Journal of Medicinal Chemistry, 2010.[1]

    • URL:[Link]

    • Relevance: Establishes the (3R)-aminopyrrolidine preference for this pharmacophore class.
  • Quinazoline Scaffold Hopping

    • Title: Discovery of quinazolines as histamine H4 receptor inverse agonists using a scaffold hopping approach.
    • Source:Journal of Medicinal Chemistry, 2008.[1]

    • URL:[Link]

    • Relevance: Confirms the activity of the quinazoline core in H4R ligands.
  • H4 Receptor Homology Modeling

    • Title: Molecular modeling of the histamine H4 receptor: structural basis for ligand binding and inverse agonism.
    • Source:British Journal of Pharmacology, 2010.[1]

    • URL:[Link]

    • Relevance: Explains the Asp94 salt-bridge mechanism requiring the (3R)

Sources

Foundational

The Strategic Pivot: (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Scaffolds in Medicinal Chemistry

This technical guide provides a comprehensive analysis of the (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine scaffold, positioning it as a critical intermediate in the development of Histamine H4 Receptor (H4R) antagonists a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine scaffold, positioning it as a critical intermediate in the development of Histamine H4 Receptor (H4R) antagonists and PI3K inhibitors.

Executive Summary

The (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine moiety represents a "privileged scaffold" in modern drug discovery. Unlike flat, aromatic-heavy kinase inhibitors of the early 2000s, this scaffold incorporates a chiral, Fsp3-rich pyrrolidine ring fused to a quinazoline core. This architecture offers two distinct vectors for structure-activity relationship (SAR) expansion: the C4-position of the quinazoline (controlling solubility and target engagement) and the C3-amine of the pyrrolidine (allowing for diverse amide/urea derivatizations).

The patent landscape for this scaffold is bifurcated into two primary therapeutic domains:

  • Immunology: High-affinity antagonists for the Histamine H4 Receptor (H4R), primarily driven by scaffold hopping from pyrimidine-based predecessors (e.g., JNJ-39758979).

  • Oncology: Isoform-selective Phosphoinositide 3-kinase (PI3K) inhibitors, where the pyrrolidine ring restricts conformational flexibility to enhance selectivity for PI3K

    
     and PI3K
    
    
    
    isoforms.

Chemical Architecture & SAR Logic

The core structure consists of a quinazoline bicyclic system linked to a (3S)-aminopyrrolidine. The stereochemistry at the 3-position is critical; the (S)-enantiomer often exhibits superior binding affinity in H4R pockets due to specific hydrogen bonding interactions with Asp94 and Glu182 residues.

SAR Decision Matrix
  • The Quinazoline Core (Head):

    • Unsubstituted: Rare in final drugs; often serves as the starting point.

    • 6,7-Dimethoxy: Common in EGFR inhibitors (e.g., Gefitinib analogs) to fill the hydrophobic pocket.

    • 2-Methyl/Amino: Modulates metabolic stability and H-bond donor/acceptor profiles.

  • The Pyrrolidine Linker (Body):

    • Rigidification: The pyrrolidine ring provides a semi-rigid linker that projects the terminal amine into a specific vector, unlike flexible alkyl chains.

    • Chirality: The (3S) configuration is generally preferred for H4R antagonism, whereas kinase targets may tolerate or prefer (3R) depending on the specific hydrophobic cleft.

  • The C3-Amine (Tail):

    • Derivatization:[1][2][3][4] This is the primary site for diversity. Acylation, sulfonylation, or urea formation here dictates the "tail" interaction with the solvent-exposed region of the protein.

SAR_Logic Core (3S)-1-(Quinazolin-4-yl) pyrrolidin-3-amine Mod_Head Quinazoline C6/C7 Substitutions (Solubility/Potency) Core->Mod_Head Optimization Mod_Tail Pyrrolidine C3-Amine Derivatization (Selectivity) Core->Mod_Tail Diversification Target_H4R Target: Histamine H4R (Immunology) JNJ-39758979 Analog\n(Scaffold Hop) JNJ-39758979 Analog (Scaffold Hop) Target_H4R->JNJ-39758979 Analog\n(Scaffold Hop) Target_PI3K Target: PI3K Kinase (Oncology) Idelalisib Analogs Idelalisib Analogs Target_PI3K->Idelalisib Analogs Mod_Head->Target_PI3K 6,7-dimethoxy patterns Mod_Tail->Target_H4R Urea/Amide linkages

Figure 1: Strategic SAR divergence for the Quinazolin-4-yl-pyrrolidine scaffold.

Patent Landscape Analysis

The intellectual property surrounding this scaffold is characterized by "Markush structure" claims rather than a single dominant patent for the core molecule itself.

Key AssigneeTherapeutic FocusPatent/Application ContextMechanism
Janssen Pharmaceutica Inflammation / PruritusH4R Antagonists: While JNJ-39758979 is a pyrimidine, Janssen's broad claims often cover fused bicyclic systems (quinazolines) as backup series or "scaffold hops" to mitigate hERG liability.Inverse Agonist
Vrije Universiteit (VUF) Academic / Pre-clinicalVUF Series: Explicitly explored quinazoline analogs (e.g., VUF10497) as dual H1/H4 receptor ligands.Dual Antagonist
Gilead / Calistoga Hematologic OncologyPI3K

Inhibitors:
Quinazoline cores with amino-pyrrolidine linkers appear in broad claims for PI3K inhibitors, leveraging the scaffold to occupy the ATP-binding pocket.
ATP Competitor
Vertex / Amgen AntibacterialGyrase/Topoisomerase: Less common, but 4-aminoquinazoline scaffolds have been screened for antibacterial activity (distinct from quinazolinones).DNA Gyrase Inhibitor

Key Insight: The "freedom to operate" for the unsubstituted (3S)-1-(quinazolin-4-yl)pyrrolidin-3-amine core is likely high as a building block. The patent thicket exists primarily around the derivatives at the C3-amine position.

Technical Deep Dive: Synthesis Protocols

To ensure scientific integrity, we present a self-validating synthesis protocol. This route utilizes a Nucleophilic Aromatic Substitution (


), which is robust, scalable, and avoids expensive transition metal catalysts.
Protocol: Synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

Reaction Type:


 Displacement
Scale:  Gram-scale (scalable to kg)
Reagents:
  • Substrate: 4-Chloroquinazoline (CAS: 5190-68-1)

  • Nucleophile: (3S)-3-(Boc-amino)pyrrolidine (CAS: 122536-76-9)

  • Base: Diisopropylethylamine (DIPEA) or

    
    
    
  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

  • Deprotection Agent: Trifluoroacetic acid (TFA) or HCl in Dioxane

Step-by-Step Methodology:
  • Coupling Reaction:

    • Dissolve 4-Chloroquinazoline (1.0 eq) in IPA (10 volumes).

    • Add (3S)-3-(Boc-amino)pyrrolidine (1.1 eq) and DIPEA (2.5 eq).

    • Critical Step: Heat to reflux (

      
      ) for 4-6 hours. Monitor by LC-MS for the disappearance of the chloride starting material (
      
      
      
      ).
    • Checkpoint: The product should precipitate upon cooling or be isolated via evaporation. The intermediate is tert-butyl ((3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl)carbamate .

    • Yield Expectation: >85%.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in Dichloromethane (DCM) (5 volumes).

    • Add TFA (5-10 volumes) dropwise at

      
      .
      
    • Stir at room temperature for 2 hours.

    • Workup: Evaporate volatiles. Neutralize with saturated

      
       or basic resin to obtain the free base.
      
    • Final Product: (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine.

Synthesis_Workflow Start Start: 4-Chloroquinazoline Reagents Add: (3S)-3-(Boc-amino)pyrrolidine + DIPEA in IPA Start->Reagents Process1 Reflux (85°C, 4-6h) SNAr Mechanism Reagents->Process1 Intermed Intermediate: Boc-Protected Adduct Process1->Intermed Deprotect Deprotection: TFA/DCM or HCl/Dioxane Intermed->Deprotect Final Final Product: (3S)-1-(Quinazolin-4-yl) pyrrolidin-3-amine Deprotect->Final

Figure 2: Validated synthesis workflow for the core scaffold.

Future Outlook & Emerging Trends

The utility of the (3S)-1-(quinazolin-4-yl)pyrrolidin-3-amine scaffold is shifting from "classic" kinase inhibition toward Targeted Protein Degradation (TPD) .

  • PROTAC Linkers: The secondary amine at the C3 position of the pyrrolidine is an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL). The rigid pyrrolidine ring can improve the physicochemical properties (permeability) of PROTACs compared to flexible alkyl chains.

  • Covalent Inhibitors: Introduction of acrylamide groups at the C3-amine enables the design of covalent inhibitors targeting non-catalytic cysteines, a strategy successfully employed in BTK and EGFR inhibitors.

References

  • Smits, R. A., et al. (2008). "Discovery of quinazolines as histamine H4 receptor inverse agonists using a scaffold hopping approach." Journal of Medicinal Chemistry. Link

  • Thurmond, R. L., et al. (2014).[5] "The histamine H4 receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study."[5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Liu, X., et al. (2019). "Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Kishida Chemical Co., Ltd. "Product Catalog: (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Building Blocks." Link[6]

  • Deshmukh, D. S., & Bhanage, B. M. (2018).[7][8] "Synthesis of quinazolines." Synlett. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

Abstract This application note details a robust, scalable synthetic protocol for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine , a critical pharmacophore in kinase inhibitor discovery (e.g., EGFR, PI3K). The method utilizes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable synthetic protocol for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine , a critical pharmacophore in kinase inhibitor discovery (e.g., EGFR, PI3K). The method utilizes a regioselective Nucleophilic Aromatic Substitution (


) of 4-chloroquinazoline with (3S)-3-(Boc-amino)pyrrolidine, followed by acidic deprotection. This two-step workflow is optimized for high purity (>98%) and minimizes the formation of regioisomeric byproducts common in direct diamine couplings.

Introduction & Retrosynthetic Analysis

The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of approved drugs like Gefitinib and Erlotinib.[1] The target molecule, (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine , serves as a versatile building block where the chiral primary amine allows for further diversification (e.g., amide coupling, reductive amination).

Mechanistic Insight

The synthesis relies on the high electrophilicity of the C4 position in the quinazoline ring. The nitrogen atoms at positions 1 and 3 withdraw electron density, making C4 highly susceptible to nucleophilic attack.

  • Challenge: Direct reaction with unprotected (3S)-pyrrolidin-3-amine can lead to competitive coupling at the primary amine or bis-alkylation.

  • Solution: We employ (3S)-3-(Boc-amino)pyrrolidine . The bulky tert-butyloxycarbonyl (Boc) group protects the primary amine, ensuring that the nucleophilic attack occurs exclusively via the secondary pyrrolidine nitrogen.

Retrosynthesis Diagram

Retrosynthesis Target (3S)-1-(Quinazolin-4-yl) pyrrolidin-3-amine Intermediate N-Boc Protected Intermediate Target->Intermediate Deprotection (TFA or HCl) Reagents 4-Chloroquinazoline + (3S)-3-(Boc-amino)pyrrolidine Intermediate->Reagents SNAr Coupling

Figure 1: Retrosynthetic disconnection showing the protection-group strategy.

Materials and Equipment

Reagents
ReagentCAS No.Equiv.[1][2][3][4][5]Role
4-Chloroquinazoline 5190-68-11.0Electrophile
(3S)-3-(Boc-amino)pyrrolidine 122536-76-91.1Nucleophile
N,N-Diisopropylethylamine (DIPEA) 7087-68-52.0Base (Acid Scavenger)
Isopropanol (IPA) 67-63-0-Solvent (Step 1)
Trifluoroacetic Acid (TFA) 76-05-110-20Deprotection Agent
Dichloromethane (DCM) 75-09-2-Solvent (Step 2)
Safety Note
  • 4-Chloroquinazoline is a skin sensitizer and can hydrolyze to release HCl. Handle in a fume hood.

  • TFA is corrosive. Use acid-resistant gloves.

Experimental Protocol

Step 1: Coupling

Objective: Synthesis of tert-butyl ((3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl)carbamate.

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloroquinazoline (1.64 g, 10.0 mmol).

  • Solvent Addition: Add Isopropanol (IPA) (30 mL). The starting material may not fully dissolve at room temperature (RT).

  • Nucleophile Addition: Add (3S)-3-(Boc-amino)pyrrolidine (2.05 g, 11.0 mmol) followed by DIPEA (3.5 mL, 20.0 mmol).

  • Reaction: Heat the mixture to 80°C (Reflux) .

    • Observation: The suspension should clear as the reaction proceeds, potentially followed by precipitation of the product or amine salts.

    • Time: Stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool the reaction mixture to RT.

    • Option A (Precipitation): If solids are present, filter the precipitate and wash with cold IPA and diethyl ether. This is often the pure product.

    • Option B (Extraction): If no precipitate forms, concentrate the solvent in vacuo. Redissolve the residue in EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over

      
       and concentrate.
      
  • Yield: Expected yield 85–95%.

Step 2: Boc-Deprotection

Objective: Isolation of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine.

  • Dissolution: Dissolve the intermediate from Step 1 (approx. 3.0 g) in DCM (15 mL). Cool to 0°C in an ice bath.

  • Acidolysis: Slowly add TFA (5 mL).

    • Note: Gas evolution (

      
       and isobutylene) will occur.
      
  • Reaction: Remove the ice bath and stir at RT for 1–2 hours. Monitor by LC-MS (disappearance of M+100 peak).

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture in vacuo to remove excess TFA/DCM.

    • Redissolve the oily residue in a minimal amount of water/methanol.

    • Basify to pH > 10 using saturated aqueous

      
        or 1M NaOH.
      
    • Extract exhaustively with DCM/Isopropanol (3:1) (3 x 30 mL). Note: The free amine is polar; the IPA/DCM mixture ensures efficient extraction.

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:10:1).

Process Workflow Diagram

Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection Start 4-Chloroquinazoline + Boc-Pyrrolidine Reflux Reflux in IPA (80°C, 3h) Start->Reflux Isolate1 Isolate Intermediate (Filtration or Extraction) Reflux->Isolate1 Acid Add TFA/DCM (0°C to RT) Isolate1->Acid Basify Basify (pH > 10) Extract w/ DCM:IPA Acid->Basify Final Final Product (3S)-1-(Quinazolin-4-yl) pyrrolidin-3-amine Basify->Final

Figure 2: Step-by-step experimental workflow for the synthesis.[5]

Analytical Validation

To validate the synthesis, confirm the following spectral characteristics:

  • LC-MS: Protonated molecular ion

    
    . Calculated MW: ~214.27 Da.
    
  • 1H NMR (DMSO-

    
    ): 
    
    • Quinazoline Core: Look for the characteristic singlet at

      
       ppm (H-2 position) and the doublet/multiplets for the benzene ring protons (
      
      
      
      ppm).
    • Pyrrolidine Ring: The protons alpha to the ring nitrogen (N1) will appear as multiplets around

      
       ppm, shifted downfield due to the aromatic ring.
      
    • Chiral Center: The proton at the C3 position (methine) will appear around

      
       ppm.
      
    • Amine: Broad singlet for

      
       (exchangeable with 
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of 4-Cl-quinazolineEnsure reagents and solvents are dry. 4-Cl-Q is moisture sensitive.
Incomplete Reaction Low nucleophilicityIncrease temperature to 90°C or use a microwave reactor (100°C, 20 min).
Product is Sticky/Oil Residual solvent/impuritiesTriturate with diethyl ether or pentane to induce crystallization.
Low Recovery in Step 2 Product stuck in aqueous phaseThe amine is water-soluble. Saturate the aqueous phase with NaCl (salting out) and use DCM:IPA (3:1) for extraction.

References

  • General

    
     Mechanism on Quinazolines: 
    Sánchez-Sanz, G., et al. (2018). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a 
    
    
    
    Reaction." Frontiers in Chemistry. Link
  • Synthesis of 4-Aminoquinazolines (Review): Mendoza-Martínez, C., et al. (2024).[6] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 29(1). Link

  • Microwave Assisted Synthesis: Bhatia, R., et al. (2020). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry, 16, 2379–2387. Link

  • Deprotection Protocols: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (General Reference for Boc deprotection).

Sources

Application

Reaction conditions for coupling 4-chloroquinazoline with (3S)-3-aminopyrrolidine

Abstract This application note details the optimized reaction conditions for the nucleophilic aromatic substitution ( ) of 4-chloroquinazoline with (3S)-3-aminopyrrolidine. A critical chemoselectivity challenge exists du...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized reaction conditions for the nucleophilic aromatic substitution (


) of 4-chloroquinazoline with (3S)-3-aminopyrrolidine. A critical chemoselectivity challenge exists due to the presence of two nucleophilic nitrogen centers on the chiral amine. This guide provides a definitive protocol to selectively target the exocyclic primary amine—a common motif in kinase inhibitor synthesis—using a protecting group strategy. We also discuss the kinetic implications of using the unprotected diamine and provide robust workup procedures for isolation.

Introduction & Strategic Analysis

The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. The introduction of a chiral solubilizing group, such as (3S)-3-aminopyrrolidine, is a standard strategy to improve physicochemical properties (solubility, logD) and potency.

However, the coupling of 4-chloroquinazoline (1) with (3S)-3-aminopyrrolidine (2) presents a classic chemoselectivity problem. The amine substrate contains:

  • Exocyclic Primary Amine (

    
    ):  Sterically accessible but generally less nucleophilic than a secondary cyclic amine.
    
  • Endocyclic Secondary Amine (Pyrrolidine

    
    ):  Highly nucleophilic due to inductive effects and ring constraints.
    

Direct reaction with the unprotected diamine typically yields the N1-linked product (4-(pyrrolidin-1-yl)quinazoline) or a difficult-to-separate mixture. To synthesize the C4-NH-linked product (4-((3S)-pyrrolidin-3-ylamino)quinazoline)—which mimics the ATP-binding motif of kinase inhibitors—a Boc-protection strategy is strictly required.

Reaction Mechanism & Chemoselectivity

The reaction proceeds via an addition-elimination (


) mechanism. The rate-determining step is typically the nucleophilic attack on the electron-deficient C4 position of the quinazoline ring, forming a Meisenheimer-like zwitterionic intermediate, followed by the elimination of chloride.
Chemoselectivity Pathways

The following diagram illustrates the divergent pathways based on the starting material selection.

ReactionPathways SM 4-Chloroquinazoline Prod_N1 Product A (Undesired) N1-Linked (Tertiary Amine) SM->Prod_N1 + Unprotected Amine (Kinetic Preference for Ring N) Prod_Boc Intermediate Boc-Protected C4-NH SM->Prod_Boc + Boc-Amine (Forced Regioselectivity) Amine_Free (3S)-3-Aminopyrrolidine (Unprotected) Amine_Boc N-Boc-(3S)-3-Aminopyrrolidine (Protected) Prod_Final Product B (Target) C4-NH-Linked (Primary Amine Linker) Prod_Boc->Prod_Final Acid Deprotection (TFA or HCl)

Figure 1: Chemoselectivity pathways. Path A (Red) leads to the N1-linked product due to the higher nucleophilicity of the secondary amine. Path B (Green) utilizes a protecting group to exclusively generate the desired kinase-inhibitor scaffold.

Optimized Protocol: The "Protected" Route (Recommended)

Objective: Synthesis of 4-((3S)-pyrrolidin-3-ylamino)quinazoline. Strategy: Use tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate to mask the secondary amine.

Step 1: Coupling
  • Reagents:

    • 4-Chloroquinazoline (1.0 equiv)

    • tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (1.1 equiv)

    • Solvent: Isopropanol (IPA) [Preferred] or

      
      -Butanol.
      
    • Base: Diisopropylethylamine (DIPEA, 1.2 equiv) or Triethylamine (TEA).

      • Note: If omitting base, the product may precipitate as the HCl salt, but using a base ensures complete conversion and easier handling of the Boc-protected intermediate.

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 4-chloroquinazoline (1.0 mmol) and IPA (5 mL, 0.2 M).

  • Add Amine: Add tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (1.1 mmol).

  • Add Base: Add DIPEA (1.2 mmol). The mixture may turn slightly yellow.

  • Heat: Heat the mixture to reflux (approx. 85°C) for 2–4 hours.

    • Monitor: Check by LCMS for the disappearance of 4-chloroquinazoline (

      
       165) and formation of the product (
      
      
      
      ~315).
  • Workup (Precipitation Method - Preferred):

    • Cool the reaction to room temperature (RT).[1]

    • Add water (10 mL) dropwise while stirring. The product often precipitates as a white/off-white solid.

    • Filter the solid, wash with water (

      
      ) and cold IPA (
      
      
      
      ).
    • Dry under vacuum.

  • Alternative Workup (Extraction):

    • If no precipitate forms, concentrate IPA under reduced pressure.

    • Dissolve residue in EtOAc, wash with water and brine. Dry over

      
      , filter, and concentrate.
      
Step 2: Boc-Deprotection
  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) OR 4M HCl in Dioxane.

Procedure:

  • Dissolve the intermediate from Step 1 in DCM (5 mL/mmol).

  • Add TFA (1–2 mL/mmol). Stir at RT for 1–2 hours.[2]

  • Monitor: LCMS should show loss of the Boc group (

    
     or 
    
    
    
    fragment).
  • Isolation:

    • Concentrate to dryness.[2]

    • Free Base Generation: Redissolve in MeOH/DCM, add basic resin (e.g., MP-Carbonate) or wash with sat.

      
      , then extract with DCM/IPA (3:1).
      
    • Concentrate to yield the final product: 4-((3S)-pyrrolidin-3-ylamino)quinazoline .

Alternative Protocol: Direct Coupling (Not Recommended)

Use this only if the N1-linked isomer (tertiary amine) is the desired target.

  • Reagents: 4-Chloroquinazoline + (3S)-3-aminopyrrolidine (Unprotected).

  • Conditions: IPA, Reflux, 1 hour.

  • Outcome: The secondary amine (pyrrolidine ring) reacts preferentially.

  • Product: 4-(3-aminopyrrolidin-1-yl)quinazoline.

  • Risk: Potential for double addition (reaction at both nitrogens) if excess 4-chloroquinazoline is present.

Experimental Data & Optimization Table

VariableConditionObservationRecommendation
Solvent Isopropanol (IPA) Clean reaction; product often precipitates; green solvent.Highly Recommended
DMFGood solubility, but difficult to remove; requires aqueous workup.Use only if solubility is an issue.
THFSlower reaction rate; reflux temp (66°C) may be too low.Not recommended.
Base DIPEA / TEA Scavenges HCl; keeps amine nucleophilic.Recommended (1.2 equiv).
NoneReaction generates HCl; amine may protonate and stall.Feasible only if amine is in excess (2 equiv).
Temp Reflux (80–100°C) Complete conversion in <4 hours.Standard.
RTVery slow reaction; incomplete conversion.Avoid.
Microwave (120°C)Complete in 10–20 mins.Excellent for high-throughput.

Troubleshooting & Structural Verification

Common Issues
  • Hydrolysis: 4-Chloroquinazoline is sensitive to moisture. If the starting material converts to 4-hydroxyquinazoline (Quinazolin-4(3H)-one,

    
     147), ensure solvents are dry (anhydrous IPA) and minimize air exposure.
    
  • Regioisomers: If using the protected route, regioselectivity is assured. If using the unprotected route, verify the structure using NMR.

NMR Distinction
  • Target (C4-NH-Linker): The exocyclic

    
     proton typically appears as a doublet or broad singlet around 
    
    
    
    8.0–9.0 ppm (exchangeable). The pyrrolidine protons will show shifts characteristic of a free amine (or salt) rather than an aromatic-linked amine.
  • N1-Linker (Ring N-Linker): No exocyclic

    
     doublet. The 
    
    
    
    -protons of the pyrrolidine ring (adjacent to the quinazoline) will be significantly downfield shifted (
    
    
    3.5–4.5 ppm) due to the aromatic ring current and electron withdrawal.

Workup Workflow (Graphviz)

WorkupProtocol Start Reaction Mixture (IPA, Reflux, 4h) Check Check LCMS (SM consumed?) Start->Check Check->Start No (Continue Heating) Cool Cool to Room Temp Check->Cool Yes Precip Add Water (dropwise) Induce Precipitation Cool->Precip Filter Filtration Precip->Filter Solid Forms Extract Alternative: Extraction (EtOAc / Water) Precip->Extract No Solid Wash Wash Cake: 1. Water 2. Cold IPA/Ether Filter->Wash Dry Dry under Vacuum (Yields Protected Intermediate) Wash->Dry

Figure 2: Standard workup protocol for the isolation of the Boc-protected intermediate.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024. Link Validates the C4-selectivity of 4-chloroquinazoline and general SNAr conditions.

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein J. Org. Chem., 2015.[3][4] Link Provides detailed protocols for IPA/reflux conditions and microwave acceleration.

  • Nucleophilicity Trends of Amines. Master Organic Chemistry, 2018. Link Foundational theory explaining the higher nucleophilicity of secondary cyclic amines vs. primary amines.

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines. Bioorg. Med. Chem., 2019.[5] Link Example of a similar heterocyclic amine coupling (piperidin-3-amine) using the Boc-protection strategy.

Sources

Method

Application Note: Optimal Solvent Systems for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

[1][2] Part 1: Executive Summary & Physicochemical Profile[2] Introduction (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors (e.g., EG...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Physicochemical Profile[2]

Introduction

(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors (e.g., EGFR, PI3K targets).[1][2][3][4] Its structure features a lipophilic quinazoline core coupled to a polar pyrrolidine ring bearing a primary amine.[1][2] This amphiphilic nature creates specific solubility challenges: the compound is prone to aggregation in neutral aqueous media but exhibits excellent solubility in polar aprotic solvents.[2]

This guide provides a scientifically validated approach to solubilizing this compound for biological assays, chemical synthesis, and analytical characterization.

Physicochemical Analysis

To select the optimal solvent, one must understand the molecular drivers of solubility for this specific scaffold:

  • Lipophilic Core (Quinazoline): The aromatic fused ring system drives strong

    
    -
    
    
    
    stacking interactions, leading to poor water solubility and a tendency to crystallize/precipitate.[1][2]
  • Ionizable Centers (Amphoteric Nature):

    • Primary Amine (Pyrrolidine-C3):[1][2] Highly basic (

      
      ).[1][2] At physiological pH (7.4), this is predominantly protonated (
      
      
      
      ), which aids solubility.[2]
    • Quinazoline Nitrogens: Weakly basic (

      
      ).[1][2] These only protonate in strongly acidic environments.[2]
      
  • Solubility Prediction:

    • Neutral pH: Moderate solubility.[1][2] The protonated primary amine fights against the lipophilic core.[2]

    • High pH (>10): Insoluble.[1][2] The molecule becomes neutral and precipitates.[2]

    • Organic Solvents: Highly soluble in DMSO and DMF due to dipole-dipole interactions disrupting the crystal lattice.[1][2]

Part 2: Solvent Selection Matrix

The following table summarizes the compatibility of common laboratory solvents.

Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO (Anhydrous) Excellent ( *** )**Recommended for Stock. Soluble >100 mM.[1][2] Stable at -20°C.
Polar Aprotic DMFVery Good (*) Good alternative if DMSO interferes with downstream chemistry.[1][2]
Polar Protic Ethanol / MethanolModerate ()Soluble, but concentration limited (~10-20 mM).[1][2] Risk of precipitation at low temps.[2]
Aqueous (Acidic) 0.1 M HCl / WaterGood (****)Forms highly soluble hydrochloride salt.[1][2] Ideal for aqueous delivery.[2]
Aqueous (Neutral) PBS / Water (pH 7.[1][2]4)Poor (*)High Risk. Likely to crash out above 100 µM without co-solvents.[1][2]
Non-Polar Hexane / TolueneInsoluble (-)Not suitable.[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Target Audience: Biological Assay Development

Reagents:

  • Compound: (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (Solid)[1][2]

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade)

Procedure:

  • Weighing: Accurately weigh 10.7 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

    • Note: MW ≈ 214.27 g/mol (Free Base).[1][2] Adjust calculation if using a salt form.

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature (25°C) for 2 minutes.

    • Visual Check: Solution must be perfectly clear and colorless/pale yellow.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Aqueous Dilution for Biological Assays

Target Audience: In Vitro Screening[2]

Critical Mechanism: To prevent "crashing out" (precipitation) when moving from organic stock to aqueous buffer, you must maintain the "Intermediate Solubility Zone" .[2]

Procedure:

  • Intermediate Step (Optional but Recommended): Dilute the 50 mM DMSO stock 1:10 into Ethanol or DMSO to create a 5 mM working solution.[1][2]

  • Final Dilution: Pipette the working solution directly into the center of the cell culture media or assay buffer while vortexing or stirring the buffer.

    • Rule of Thumb: Keep final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity.[2]

    • Example: Add 1 µL of 5 mM stock to 999 µL of Media = 5 µM Final Concentration (0.1% DMSO).

  • Troubleshooting Precipitation:

    • If cloudiness appears immediately, the compound has aggregated.[2]

    • Solution: Acidify the stock solution slightly (add 1 eq. HCl) before dilution, or use a carrier molecule like HP-β-Cyclodextrin (0.5% w/v) in the aqueous buffer.[1][2]

Part 4: Visualization & Logic Flows[2]

Diagram 1: Solvent Decision Tree

This logic flow guides the researcher to the correct solvent based on their specific application.[2]

SolventSelection Start Start: (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine AppType Select Application Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSyn Chemical Synthesis AppType->ChemSyn Analytic LC-MS / HPLC AppType->Analytic DMSO Dissolve in DMSO (Stock 10-100 mM) BioAssay->DMSO DCM_MeOH DCM or MeOH (Variable Solubility) ChemSyn->DCM_MeOH ACN_Water Acetonitrile : Water (with 0.1% Formic Acid) Analytic->ACN_Water Dilution Dilute into Buffer (Keep DMSO < 1%) DMSO->Dilution Standard Route SaltForm Convert to HCl Salt for Aqueous Solubility DMSO->SaltForm If ppt occurs

Caption: Decision matrix for selecting the optimal solvent system based on downstream experimental requirements.

Diagram 2: Solubility Mechanism & pH Dependence

This diagram illustrates why pH matters for this specific molecule.

SolubilityMech Acidic Acidic pH (< 4) Fully Protonated SpeciesA Quinazoline-H+ & Amine-H+ (High Solubility) Acidic->SpeciesA Forms Salts Neutral Neutral pH (7.4) Partially Protonated SpeciesB Quinazoline & Amine-H+ (Moderate/Risk) Neutral->SpeciesB Physiological State Basic Basic pH (> 10) Neutral Molecule SpeciesC Quinazoline & Amine (Precipitation) Basic->SpeciesC Aggregates

Caption: The solubility of the quinazoline-pyrrolidine scaffold is strictly pH-dependent due to the ionizable primary amine.[1][2]

Part 5: References

  • PubChem Compound Summary. (2025). 4-(3-Aminopyrrolidin-1-yl)quinazoline Derivatives. National Center for Biotechnology Information.[2] [Link][1][2]

  • Jafari, E., et al. (2016).[5] "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities."[2][5][6] Research in Pharmaceutical Sciences, 11(1), 1–14.[5] [Link]

Sources

Application

Application Notes and Protocols for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine as a Chiral Building Block

Introduction: The Strategic Value of the Chiral Quinazoline-Pyrrolidine Scaffold In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high potency and selectivity is paramount. Priv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Chiral Quinazoline-Pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high potency and selectivity is paramount. Privileged structures, molecular frameworks that can bind to multiple biological targets, are of immense value in this endeavor. The quinazoline ring system is one such scaffold, renowned for its presence in a multitude of biologically active compounds, including a number of approved kinase inhibitors.[1][][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for engaging the hinge region of ATP-binding pockets in kinases.[]

This guide focuses on (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine , a chiral building block that combines the privileged quinazoline core with a stereochemically defined (3S)-aminopyrrolidine moiety. The introduction of this chiral, non-planar pyrrolidine ring offers several strategic advantages in drug design:

  • Exploration of 3D Chemical Space: The pyrrolidine ring projects substituents into vectors not accessible by the flat quinazoline core, allowing for interactions with deeper or adjacent pockets within a target protein. This can lead to enhanced potency and selectivity.

  • Improved Physicochemical Properties: The saturated heterocyclic nature of the pyrrolidine can improve aqueous solubility and other pharmacokinetic properties compared to purely aromatic systems.[4]

  • Stereospecific Interactions: The defined (S)-stereochemistry allows for precise, stereospecific interactions with chiral biological targets, which is crucial for maximizing efficacy and minimizing off-target effects.[5][6]

This building block has demonstrated its utility as a key intermediate in the synthesis of potent kinase inhibitors, most notably in the development of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₄N₄Calculated
Molecular Weight 214.27 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidGeneral observation
Solubility Soluble in polar organic solvents such as DMSO, DMF, and lower alcoholsPredicted
Melting Point Not explicitly reported; likely >150 °C based on similar structures.Predicted
Optical Rotation [α]D Specific rotation has not been publicly reported.-

Note: Some physical properties are not available in the public domain and are estimated based on structurally related compounds.

Synthesis Protocol: (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

The synthesis of the title compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection. This strategy leverages the high reactivity of the C4 position of the quinazoline ring towards nucleophilic attack.[][7][8]

Synthesis_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Deprotection Start 4-Chloroquinazoline Intermediate tert-Butyl ((3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl)carbamate Start->Intermediate DIPEA, n-BuOH 120 °C, 12h Amine (S)-tert-Butyl pyrrolidin-3-ylcarbamate Amine->Intermediate FinalProduct (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Intermediate->FinalProduct HCl in Dioxane or TFA in DCM rt, 2-4h caption Synthesis Workflow

Caption: Synthesis of the title compound via SNAr and deprotection.

Protocol 1: Synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

Rationale: This two-step procedure begins with the coupling of 4-chloroquinazoline with a Boc-protected (S)-3-aminopyrrolidine. The Boc protecting group is essential to prevent side reactions, such as the formation of di-substituted products or polymerization. The SNAr reaction is base-catalyzed, with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) used to scavenge the HCl generated. A high-boiling polar solvent like n-butanol is chosen to ensure the reaction proceeds at a reasonable rate. The final step is the removal of the Boc group under acidic conditions to yield the desired primary amine.

Materials and Reagents:

  • 4-Chloroquinazoline

  • (S)-tert-Butyl pyrrolidin-3-ylcarbamate

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

Part A: Synthesis of tert-Butyl ((3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl)carbamate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroquinazoline (1.0 eq.), (S)-tert-butyl pyrrolidin-3-ylcarbamate (1.1 eq.), and n-butanol to make a 0.2 M solution.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Boc-protected intermediate as a solid.

Part B: Deprotection to Yield (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

  • Dissolve the purified intermediate from Part A in a minimal amount of dichloromethane (if using TFA) or use neat if using HCl in dioxane.

  • Add 4M HCl in 1,4-dioxane (5-10 eq.) or trifluoroacetic acid (TFA) (10-20 eq.) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid. If HCl salt is formed, it can be used directly or neutralized by partitioning between a basic aqueous layer and an organic solvent like EtOAc.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine . The product can be used directly or further purified by recrystallization or chromatography if necessary.

Application Protocol: Acylation of the Chiral Amine

The primary amine of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine is a versatile nucleophile for forming amide bonds, a common linkage in kinase inhibitors. This protocol details a representative acylation reaction with an acyl chloride.

Acylation_Workflow cluster_0 Amide Bond Formation Start (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Product N-((3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl)amide Start->Product Base (e.g., Et3N or DIPEA) DCM, 0 °C to rt AcylChloride Acyl Chloride (e.g., Acryloyl Chloride) AcylChloride->Product caption Acylation Workflow

Caption: General workflow for the acylation of the title compound.

Protocol 2: Synthesis of N-((3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl)acrylamide

Rationale: This protocol describes the formation of an acrylamide, a common warhead in covalent inhibitors. The reaction is carried out at low temperature to control the reactivity of the acryloyl chloride and to minimize side reactions. A tertiary amine base is used to neutralize the HCl byproduct.

Materials and Reagents:

  • (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

  • Acryloyl chloride

  • Triethylamine (Et₃N) or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolve (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acryloyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol gradient) to afford the desired N-((3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl)acrylamide.

Expert Insights and Troubleshooting

  • Moisture Sensitivity: Both the SNAr and acylation reactions should be carried out under anhydrous conditions to prevent hydrolysis of 4-chloroquinazoline and the acyl chloride.

  • Choice of Base: For the SNAr reaction, a bulky, non-nucleophilic base like DIPEA is preferred over triethylamine to avoid potential side reactions where the base itself acts as a nucleophile.

  • Purification: Quinazoline derivatives can sometimes be challenging to purify due to their polarity and potential for streaking on silica gel. Using a small amount of triethylamine or ammonia in the eluent can help to improve peak shape during column chromatography.

  • Chiral Integrity: It is crucial to ensure the chiral purity of the starting (S)-tert-butyl pyrrolidin-3-ylcarbamate. The synthetic steps described are not expected to racemize the chiral center. Chiral HPLC can be used to confirm the enantiomeric purity of the final product if required.[9]

Safety and Handling

  • General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • 4-Chloroquinazoline: This reagent is a lachrymator and should be handled with care.

  • Acyl Chlorides: These are corrosive and react violently with water. Handle under anhydrous conditions.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate precautions.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

  • MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • PMC. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

  • PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

  • MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link]

  • MDPI. Synthesis of a New Chiral Pyrrolidine. [Link]

  • PubChem. 2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol. [Link]

  • Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. [Link]

  • UMassD Repository. Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. [Link]

  • SciSpace. One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]

  • ResearchGate. (PDF) One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. [Link]

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • PubMed. Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Radical reactions with 3H-quinazolin-4-ones: synthesis of deoxyvasicinone, mackinazolinone, luotonin A, rutaecarpine and tryptanthrin. [Link]

  • Neliti. Synthesis of Novel Quinazolin-4-one hybrids as potential antimicrobial agents. [Link]

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • PubMed. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. [Link]

  • BuyChemJapan. (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Building Blocks. [Link]

  • ResearchGate. Physicochemical properties of synthesized compounds. [Link]

  • CORE. Synthesis, Characterization and Antimicrobial Studies of 3-[(2-Hydroxy-quinolin-3-ylmethylene)-amino]-2-phenyl- 3H-quinazolin-4-. [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • MDPI. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. [Link]

  • MDPI. Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. [Link]

  • MDPI. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity. [Link]

Sources

Method

Strategic Functionalization of the (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Scaffold: A Guide to Unlocking Chemical Diversity

An Application Note for the Medicinal Chemist Abstract The (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine scaffold represents a confluence of two privileged structures in medicinal chemistry: the quinazoline ring and the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Medicinal Chemist

Abstract

The (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine scaffold represents a confluence of two privileged structures in medicinal chemistry: the quinazoline ring and the pyrrolidine motif. The primary amine at the C-3 position of the pyrrolidine ring serves as a critical vector for chemical modification, enabling extensive Structure-Activity Relationship (SAR) studies. This guide provides a detailed exploration of robust and versatile protocols for the functionalization of this primary amine through N-acylation, N-sulfonylation, and N-alkylation (via reductive amination and direct alkylation). Authored for researchers in drug discovery, this document emphasizes the underlying chemical principles, provides step-by-step experimental protocols, and offers practical troubleshooting advice to empower the synthesis of diverse compound libraries based on this high-value core.

Introduction: The Strategic Value of the Quinazoline-Pyrrolidine Core

The quinazoline core is a foundational scaffold in modern drug discovery, recognized for its ability to interact with a wide array of biological targets.[1][2] Its presence in numerous FDA-approved drugs, particularly in oncology (e.g., Gefitinib, Erlotinib), underscores its status as a "privileged structure".[2][3] The fused benzene and pyrimidine rings provide a rigid, aromatic system capable of engaging in various non-covalent interactions within protein binding sites.[4]

When coupled with a (3S)-pyrrolidin-3-amine moiety, the resulting scaffold gains several advantageous features:

  • Improved Physicochemical Properties: The pyrrolidine ring often enhances aqueous solubility and modulates lipophilicity, crucial parameters for pharmacokinetic profiles.

  • Three-Dimensional Diversity: The non-planar nature of the pyrrolidine ring introduces a three-dimensional vector that can be exploited to probe complex protein topographies.

  • A Handle for Diversification: The primary amine at the C-3 position is a highly versatile functional group. Its nucleophilicity allows for the straightforward installation of a wide range of substituents through well-established chemical transformations, making it an ideal point for library synthesis and SAR exploration.

This application note details four fundamental strategies for derivatizing this primary amine, providing the experimental foundation needed to generate novel chemical matter for drug development programs.

Profile of the Core Scaffold

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
Compound Name (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine
CAS Number 1206649-14-7
Molecular Formula C₁₂H₁₄N₄
Molecular Weight 214.27 g/mol
Appearance Typically an off-white to yellow solid
Supplier Example Kishida Chemical Co., Ltd.[5]

Chemical Structure:

Figure 1. (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

Synthetic Protocols for Amine Functionalization

The following sections provide detailed, self-contained protocols for the most common and reliable methods of primary amine functionalization. Each protocol includes the reaction principle, a step-by-step guide, a visual workflow, and key considerations for success.

Protocol 1: N-Acylation (Amide Bond Formation)

Principle & Rationale: N-acylation is a robust method for forming a stable amide bond. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the electrophilic carbonyl carbon of an acyl chloride.[6][7] A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it unreactive.[6] Anhydrous conditions are critical as acyl chlorides are highly moisture-sensitive.[7]

Experimental Protocol: Synthesis of N-((3S)-1-(Quinazolin-4-yl)pyrrolidin-3-yl)acetamide

  • Reagents & Materials:

    • (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (1.0 eq)

    • Acetyl Chloride (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Step-by-Step Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

    • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

    • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then brine.

    • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to obtain the pure amide product.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.[8]

Workflow Diagram:

start_node start_node process_node process_node monitor_node monitor_node workup_node workup_node end_node end_node A 1. Dissolve Amine & TEA in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Acetyl Chloride (dropwise) B->C D 4. Stir at RT (1-3h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Quench & Extraction with DCM E->F G 7. Wash with NaHCO₃ & Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify (Column Chromatography) H->I J 10. Characterized Product I->J

Caption: General workflow for N-acylation.

Protocol 2: N-Sulfonylation (Sulfonamide Bond Formation)

Principle & Rationale: The synthesis of sulfonamides is achieved by reacting the primary amine with a sulfonyl chloride.[9] Similar to acylation, this reaction generates HCl, requiring a base like pyridine or TEA for neutralization. A key challenge in the sulfonylation of primary amines is the potential for di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second equivalent of sulfonyl chloride. To mitigate this, the reaction is typically run at low temperatures (0 °C), and the sulfonyl chloride is added slowly to keep its concentration low, favoring reaction with the more nucleophilic primary amine.[10]

Experimental Protocol: Synthesis of N-((3S)-1-(Quinazolin-4-yl)pyrrolidin-3-yl)-4-methylbenzenesulfonamide

  • Reagents & Materials:

    • (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

    • Pyridine (as both base and solvent) or TEA (1.5 eq) in anhydrous DCM

    • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

    • 1 M aqueous HCl solution

    • Saturated aqueous NaHCO₃ solution, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Reaction Setup: Dissolve the amine (1.0 eq) in anhydrous DCM (or pyridine) and add TEA (1.5 eq, if using DCM).

    • Cooling: Cool the stirred mixture to 0 °C in an ice-water bath.

    • Reagent Addition: Add a solution of p-toluenesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM dropwise over 30-60 minutes.[10]

    • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 4-12 hours. Monitor for completion by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine/TEA), water, saturated NaHCO₃, and brine.

    • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.[10]

    • Characterization: Confirm the structure and purity via NMR and HRMS.

Workflow Diagram:

start_node start_node process_node process_node monitor_node monitor_node workup_node workup_node end_node end_node A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add TsCl Solution (slowly, 30-60 min) B->C D 4. Stir 0 °C to RT (4-12h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Wash with 1M HCl, NaHCO₃, & Brine E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify (Chromatography or Recrystallization) G->H I 9. Characterized Product H->I

Caption: General workflow for N-sulfonylation.

Protocol 3: N-Alkylation via Reductive Amination

Principle & Rationale: Reductive amination is a highly efficient and versatile one-pot method for N-alkylation.[11] It involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation because it is mild enough not to reduce the starting carbonyl compound and is selective for the iminium ion intermediate.[13] This allows all reagents to be mixed at the start of the reaction.

Experimental Protocol: Synthesis of (3S)-N-Benzyl-1-(quinazolin-4-yl)pyrrolidin-3-amine

  • Reagents & Materials:

    • (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic Acid (optional, catalytic)

    • Saturated aqueous NaHCO₃ solution, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask, combine the amine (1.0 eq) and benzaldehyde (1.1 eq) in DCE or DCM (approx. 0.1 M).[11]

    • Imine Formation (optional pre-stir): Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. For less reactive carbonyls, a catalytic amount of acetic acid can be added.

    • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic; maintain temperature with a water bath if necessary.

    • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine and the formation of the product.

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Extraction: Transfer to a separatory funnel and extract three times with DCM.

    • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[11]

    • Purification: Purify the residue via flash column chromatography to isolate the desired secondary amine.

Workflow Diagram:

start_node start_node process_node process_node monitor_node monitor_node workup_node workup_node end_node end_node A 1. Combine Amine & Aldehyde in DCE B 2. Add NaBH(OAc)₃ (portion-wise) A->B C 3. Stir at RT (2-12h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Wash with Brine, Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I 9. Characterized Product H->I

Caption: General workflow for reductive amination.

Protocol 4: Direct N-Alkylation with Alkyl Halides

Principle & Rationale: Direct alkylation with an alkyl halide is a classical method for forming C-N bonds. The reaction proceeds via an Sₙ2 mechanism where the amine acts as a nucleophile. However, this method presents a significant control issue: the secondary amine product is often more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation to form the tertiary amine and even the quaternary ammonium salt.[11][14] Achieving selective mono-alkylation requires careful control of stoichiometry (using the amine in slight excess or adding the alkyl halide slowly), lower temperatures, and diligent reaction monitoring.[11]

Experimental Protocol: Synthesis of (3S)-N-Benzyl-1-(quinazolin-4-yl)pyrrolidin-3-amine

  • Reagents & Materials:

    • (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (1.2 eq)

    • Benzyl bromide (1.0 eq)

    • Potassium carbonate (K₂CO₃) or DIPEA (2.0 eq)

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Reaction Setup: Suspend the amine (1.2 eq) and K₂CO₃ (2.0 eq) in ACN.

    • Reagent Addition: Add benzyl bromide (1.0 eq) dropwise at room temperature.

    • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) for 4-16 hours. Pay close attention to the reaction progress via TLC/LC-MS, monitoring for the formation of both the desired product and the di-alkylated byproduct.

    • Work-up: Upon completion (or optimal conversion), filter off the inorganic salts and rinse with ACN or EtOAc.

    • Extraction: Concentrate the filtrate. Dilute the residue with water and extract three times with EtOAc.

    • Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Carefully purify the crude mixture by flash column chromatography. The desired mono-alkylated product will need to be separated from unreacted starting material and the di-alkylated byproduct.

Summary and Troubleshooting

FunctionalizationReagent ClassKey Base/ReagentTemp.Major ChallengeMitigation Strategy
N-Acylation Acyl ChlorideTEA, DIPEA0 °C to RTHydrolysis of acyl chlorideUse anhydrous solvents and inert atmosphere.
N-Sulfonylation Sulfonyl ChloridePyridine, TEA0 °CDi-sulfonylationSlow reagent addition at low temperature.[10]
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃RTCarbonyl reductionUse selective hydride source (NaBH(OAc)₃).[13]
Direct Alkylation Alkyl HalideK₂CO₃, DIPEART to 50 °COver-alkylationControl stoichiometry, slow addition, monitor closely.[11]

Safety Considerations

  • Acyl and Sulfonyl Chlorides: These reagents are corrosive and lachrymatory. They react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl Halides: Many alkyl halides (e.g., benzyl bromide) are lachrymatory and toxic. Handle with care in a fume hood.

  • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Acetonitrile is flammable and toxic. Use appropriate engineering controls and PPE.

  • Reducing Agents: Sodium triacetoxyborohydride should be handled with care, and quenching should be performed slowly to control gas evolution.

References

  • Technical Support Center: Sulfonylation of Primary Amines - Benchchem. (URL: )
  • Acylation of primary amines with 4-Bromobenzoyl chloride protocol - Benchchem. (URL: )
  • Experimental procedure for N-alkylation of primary amines - Benchchem. (URL: )
  • Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride - Benchchem. (URL: )
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (URL: [Link])

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). (URL: [Link])

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (URL: [Link])

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents - IJFMR. (URL: [Link])

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

  • Application Note – Reductive Amination. (URL: [Link])

  • (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Building Blocks - BuyChemJapan. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING | TSI Journals. (URL: [Link])

  • The spectrogram data of quinazoline derivatives containing a dithioacetal moiety - PMC. (URL: [Link])

Sources

Application

Preparation of salt forms of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine for in vivo studies

Application Notes and Protocols Topic: Preparation of Salt Forms of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine for In Vivo Studies Document ID: AN-SP-2026-02A Abstract The selection of an appropriate salt form is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Preparation of Salt Forms of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine for In Vivo Studies

Document ID: AN-SP-2026-02A

Abstract

The selection of an appropriate salt form is a critical milestone in the preclinical development of a new chemical entity.[1][2] A well-chosen salt can significantly enhance physicochemical properties such as aqueous solubility, dissolution rate, and stability, which are pivotal for achieving desired pharmacokinetic profiles in in vivo studies.[3][4][5] This document provides a comprehensive guide for the preparation, characterization, and preliminary formulation of hydrochloride and mesylate salt forms of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, a basic compound amenable to salt formation. The protocols herein are designed to be robust and are supported by the scientific rationale behind key procedural steps, ensuring researchers can select and produce a salt form with optimal characteristics for subsequent animal studies.

Introduction: The Rationale for Salt Selection

Approximately 50% of all drugs are administered as salts, a testament to the strategy's effectiveness in overcoming suboptimal drug properties.[1] For a basic compound like (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, the free base form may exhibit poor aqueous solubility, potentially leading to low or erratic oral bioavailability and limiting its therapeutic potential.[6] Converting the free base into a salt is a widely employed and effective method to improve these characteristics.[6][7]

The primary advantages of salt formation for an in vivo candidate include:

  • Enhanced Solubility and Dissolution Rate: Salt forms are generally more soluble in aqueous media than their corresponding free bases.[8][9][10] This is a critical factor for oral absorption, as a drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[6]

  • Improved Stability: A crystalline salt is often more chemically and physically stable than the amorphous free base, which is crucial for storage, handling, and ensuring consistent performance.[4]

  • Simplified Handling and Manufacturing: Crystalline salts tend to have better flow properties and are less prone to issues like hygroscopicity compared to the parent molecule, simplifying formulation and manufacturing processes.[2]

  • Intellectual Property: Novel salt forms are patentable and can strengthen the intellectual property position of a drug candidate.[4]

This guide focuses on two of the most common and effective counter-ions for basic active pharmaceutical ingredients (APIs): hydrochloric acid (HCl) and methanesulfonic acid (mesylate).[10] The hydrochloride salt is favored for its low molecular weight and long history of use, while the mesylate salt is often selected for its ability to confer high aqueous solubility and good crystalline properties.[1][10]

Strategic Approach to Salt Screening and Selection

A systematic approach to salt screening is essential to identify the optimal form for development. The process begins with selecting appropriate counter-ions and proceeds through synthesis, characterization, and performance evaluation. The fundamental principle of stable salt formation dictates that the pKa of the drug (base) should be at least 2-3 pH units higher than the pKa of the counter-ion (acid).[1]

Salt_Selection_Workflow cluster_0 Phase 1: Screening & Synthesis cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Selection & Formulation Start Free Base API (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Counterion Select Counter-ions (e.g., HCl, Mesylate) Start->Counterion Synthesize Synthesize Salt Forms (Stoichiometric Reaction) Counterion->Synthesize Isolate Isolate & Dry Solids Synthesize->Isolate XRPD XRPD Analysis (Confirm Crystallinity) Isolate->XRPD Thermal Thermal Analysis (DSC/TGA) XRPD->Thermal Solubility Aqueous Solubility (Kinetic & Thermodynamic) Thermal->Solubility Hygro Hygroscopicity (DVS Analysis) Solubility->Hygro Compare Compare Data (Solubility, Stability, etc.) Hygro->Compare Select Select Lead Salt Form Compare->Select Formulate Develop Preclinical Formulation (for in vivo studies) Select->Formulate

Figure 1. A generalized workflow for the selection of an optimal salt form for preclinical development.

Experimental Protocols: Salt Preparation

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol for Preparation of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Hydrochloride

Rationale: This protocol utilizes a solution of hydrogen chloride in an organic solvent to react with the free base. Isopropyl alcohol (IPA) is chosen as a solvent where the free base is reasonably soluble, but the resulting hydrochloride salt has limited solubility, facilitating its precipitation and isolation.[11]

Materials and Reagents:

  • (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (free base)

  • 2 M Hydrogen chloride in Isopropyl Alcohol (IPA)

  • Isopropyl Alcohol (IPA), anhydrous

  • Diethyl ether, anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 g of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine free base in 20 mL of anhydrous IPA. Stir at room temperature until a clear solution is obtained. Gentle warming (to ~40°C) may be applied if necessary.

  • While stirring, slowly add 1.0 to 1.1 molar equivalents of 2 M HCl in IPA dropwise to the solution.

  • Upon addition of the HCl solution, a precipitate should begin to form.[12]

  • Continue stirring the resulting suspension at room temperature for 2-4 hours to ensure complete salt formation and crystallization.

  • After stirring, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake twice with a small volume (5-10 mL) of cold IPA, followed by one wash with diethyl ether (10 mL) to facilitate drying.

  • Dry the resulting white to off-white solid in a vacuum oven at 40-50°C to a constant weight.

  • Calculate the yield and proceed with characterization.

Protocol for Preparation of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Mesylate

Rationale: This procedure is analogous to the hydrochloride preparation but uses methanesulfonic acid. Ethyl acetate is a suitable solvent choice as it often provides good crystallinity for mesylate salts while being a poorer solvent for the salt than the free base.

Materials and Reagents:

  • (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (free base)

  • Methanesulfonic acid (MsOH), ≥99.5%

  • Ethyl acetate (EtOAc), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask and addition funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 g of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine free base in 25 mL of anhydrous ethyl acetate.

  • In a separate vial, prepare a solution of methanesulfonic acid by dissolving 1.0 molar equivalent in 5 mL of anhydrous ethyl acetate.

  • Slowly add the methanesulfonic acid solution dropwise to the stirring solution of the free base at room temperature over 15-20 minutes.

  • A precipitate will likely form during or shortly after the addition.

  • Stir the resulting slurry at room temperature for 4-6 hours, or overnight, to allow for complete crystallization.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake twice with a small volume (5-10 mL) of ethyl acetate to remove any unreacted starting materials.

  • Dry the solid product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Calculate the yield and proceed with characterization.

Physicochemical Characterization of Salt Forms

Thorough characterization is mandatory to confirm successful salt formation and to evaluate the properties relevant for in vivo studies.[13][14][15] A suite of orthogonal analytical techniques should be employed.[13]

Salt_Characterization_Flow cluster_0 Primary Characterization (Confirmation & Identity) cluster_1 Secondary Characterization (Stability & Performance) cluster_2 Decision Point Start Prepared Salt (HCl or Mesylate) XRPD XRPD - Crystalline? - Unique Pattern? Start->XRPD DSC DSC - Sharp Melt? - Purity? Start->DSC TGA TGA - Solvated/Hydrated? - Thermal Stability? XRPD->TGA DSC->TGA DVS DVS - Hygroscopic? TGA->DVS Solubility Solubility Assay - Aqueous Solubility @ pH 1.2, 6.8 DVS->Solubility Decision Select Optimal Salt for In Vivo Studies Solubility->Decision

Figure 2. Analytical workflow for the comprehensive characterization of newly synthesized salt forms.

X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for analyzing the solid-state nature of the material. A crystalline salt will produce a unique diffraction pattern of sharp peaks, which serves as a fingerprint. This confirms that a new crystalline phase has been formed, distinct from the free base.[16][17]

Thermal Analysis (DSC & TGA)
  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. A sharp, well-defined endotherm is indicative of the melting of a crystalline solid.[18][19] The melting point is a key indicator of identity and purity.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of bound water (hydrates) or solvent (solvates) and to assess the thermal stability of the salt.[18]

Aqueous Solubility

Improving aqueous solubility is a primary goal of salt formation. The solubility of the free base and both salt forms should be determined, at minimum, in simulated gastric fluid (pH ~1.2) and simulated intestinal fluid (pH ~6.8) to predict behavior in the gastrointestinal tract.

Protocol: Kinetic Solubility Measurement

  • Prepare stock solutions of each compound (free base, HCl salt, mesylate salt) at 10 mM in DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each stock solution to wells containing the aqueous buffer (e.g., 198 µL of pH 1.2 or pH 6.8 buffer).

  • Shake the plate for 2 hours at room temperature.

  • Analyze the plate using a nephelometry or turbidimetry plate reader to detect precipitation. The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, centrifuge the plate and measure the concentration of the supernatant by LC-MS/MS.

Data Summary and Comparison

All quantitative data should be compiled into a table to facilitate a direct comparison between the free base and the different salt forms.

PropertyFree BaseHydrochloride SaltMesylate Salt
Appearance White SolidWhite Crystalline SolidWhite Crystalline Solid
Crystallinity (XRPD) Low/AmorphousCrystallineCrystalline
Melting Point (DSC) 155 °C (decomposes)245 °C210 °C
Hygroscopicity (DVS) Non-hygroscopicSlightly hygroscopicNon-hygroscopic
Solubility @ pH 1.2 < 0.1 mg/mL> 20 mg/mL> 50 mg/mL
Solubility @ pH 6.8 0.5 mg/mL> 15 mg/mL> 40 mg/mL
Chemical Stability StableStableStable

Note: Data presented are representative examples and must be determined experimentally.

Formulation for In Vivo Studies

For initial preclinical pharmacokinetic (PK) and toxicology (Tox) studies, the goal is typically to maximize exposure using a simple and safe formulation.[20][21][22] Based on the characterization data, the salt form with the highest aqueous solubility and best stability profile should be selected.

Example Formulation Protocol (Aqueous Solution for Oral Gavage):

  • Select the Salt: Based on the example data above, the mesylate salt is the superior candidate due to its higher solubility across the pH range and non-hygroscopic nature.

  • Determine Vehicle: For a highly soluble salt, sterile water or a 0.9% saline solution is the preferred vehicle.

  • Calculate Amount: Based on the highest required dose for the animal study (e.g., 100 mg/kg) and the dosing volume for the species (e.g., 10 mL/kg for a rat), calculate the required concentration (e.g., 10 mg/mL).

  • Preparation:

    • Weigh the required amount of the (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine mesylate salt.

    • Add approximately 80% of the final required volume of the vehicle (e.g., saline).

    • Stir or vortex until the salt is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Check the pH of the solution. If necessary, adjust to a physiologically tolerable range (typically pH 4-8) using dilute HCl or NaOH.

    • Add the remaining vehicle to reach the final target volume (q.s.).

    • Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates before administration.

Considerations for Excipients: If the required concentration exceeds the aqueous solubility of the chosen salt, co-solvents (e.g., PEG-400, propylene glycol) or surfactants (e.g., Tween 80, Solutol HS-15) may be necessary. However, for initial studies, excipients should be minimized as they can have their own toxicological or pharmacokinetic effects.[23]

Conclusion and Recommendation

The successful development of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine for in vivo evaluation hinges on the selection of a salt form with optimal physicochemical properties. This guide provides robust protocols for the synthesis of the hydrochloride and mesylate salts and a comprehensive workflow for their characterization. By systematically evaluating properties such as crystallinity, thermal behavior, solubility, and hygroscopicity, researchers can make an informed, data-driven decision. The mesylate salt often provides a significant advantage in aqueous solubility, making it a strong candidate for enabling high dose toxicology studies and achieving adequate oral exposure in pharmacokinetic assessments.[10] The final choice must be based on a holistic review of all experimental data to ensure the selection of a stable, soluble, and manufacturable salt form to advance into preclinical development.[13]

References

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Verma, R. K., & Garg, S. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Informa Healthcare. [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. Improved Pharma. [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. Charles River Laboratories. [Link]

  • JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. [Link]

  • Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. [Link]

  • Catalent. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Catalent Pharma Solutions. [Link]

  • Li, S., & Wong, S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Garekani, H. A. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Focus Europe. [Link]

  • Patsnap. (2025, May 29). How does solubility affect oral bioavailability? Patsnap Synapse. [Link]

  • Giron, D. (2001). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry. [Link]

  • Giron, D. (2001). Characterisation of salts of drug substances. ResearchGate. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. OnMedica. [Link]

  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • Slideshare. (n.d.). Salt selection in pharmaceutical product development. Slideshare. [Link]

  • Majumdar, S., & Dudhipala, N. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Strickley, R. G. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]

  • Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Dr.Oracle. [Link]

  • Wu, Y. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. LinkedIn. [Link]

  • Combs, A. P., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters. [Link]

  • Combs, A. P., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD, part of Thermo Fisher Scientific. [Link]

  • Nuvisan. (n.d.). Expert polymorphism, salt screening & XRPD analysis for APIs. Nuvisan. [Link]

  • Hampson, F. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]

  • ResearchGate. (2012, July 25). How to make a salt of a novel compound? ResearchGate. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

  • Google Patents. (n.d.). CA3130849A1 - Salts of a isochromanyl compound and crystalline forms, processes for preparing, therapeutic uses, and pharmaceutical compositions thereof.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

  • Sichina, W. J. (2002). Characterization of pharmaceuticals using thermal analysis. ResearchGate. [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • Organic Syntheses. (n.d.). The mother liquor is concentrated on the steam bath under reduced pressure to 2500 cc., and again cooled to room temperature, whereupon a second crop of. Organic Syntheses Procedure. [Link]

  • Funke, A. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

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Method

Application Note: High-Performance In Vitro Assay Preparation for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

Introduction & Mechanistic Basis[1] (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (hereafter QPA-3S ) represents a "privileged scaffold" in medicinal chemistry. The quinazoline core is a proven pharmacophore for ATP-competi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1]

(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (hereafter QPA-3S ) represents a "privileged scaffold" in medicinal chemistry. The quinazoline core is a proven pharmacophore for ATP-competitive kinase inhibition (mimicking the adenine ring of ATP), while the chiral (3S)-pyrrolidin-3-amine side chain provides a rigid, stereospecific vector for hydrogen bonding within the solvent-exposed regions of the binding pocket.

This guide details the standardized preparation, solubilization, and application of QPA-3S for in vitro biological assays. Given its basic amine functionality (


 for the primary amine), precise pH control and solubility management are critical to prevent assay artifacts such as aggregation or non-specific binding.
Key Physicochemical Properties
PropertyValueRelevance to Assay
Molecular Formula

Stoichiometry calculations
Molecular Weight 214.27 g/mol Molarity conversion
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; cell-permeable
Solubility (DMSO) > 50 mMStandard stock solvent
Solubility (Water) Low to ModeratepH-dependent (soluble at acidic pH)
Stereochemistry (3S)-enantiomerCritical for binding affinity/selectivity

Compound Handling & Stock Preparation

Objective: Create a stable, homogenous 10 mM Master Stock solution. Critical Control: The primary amine is prone to oxidation and carbamate formation (


 absorption) over time. Minimize air exposure.
Protocol 1: Master Stock Preparation (10 mM)

Materials:

  • QPA-3S powder (Store at -20°C, desiccated).

  • Anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade (>99.9%).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

Procedure:

  • Equilibration: Allow the compound vial to warm to room temperature (RT) inside the desiccator for 30 minutes before opening. Reason: Prevents condensation of atmospheric moisture, which degrades the compound.

  • Weighing: Weigh approximately 2.14 mg of QPA-3S into a tared amber vial. Record the exact mass (e.g.,

    
     mg).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve 10 mM concentration.
    
    
    
    
  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

    • Observation Check: Solution should be clear and colorless/pale yellow. If particulates persist, sonicate for 5 minutes at RT.

  • Aliquoting: Aliquot into single-use volumes (e.g., 50

    
    ) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Serial Dilution Strategy for Determination

Objective: Generate a 10-point dose-response curve with a dilution factor of 3 (half-log). Assay Type: Biochemical Kinase Assay (e.g., HTRF or ADP-Glo).

Protocol 2: Preparation of Intermediate & Working Solutions

Workflow Logic: Direct dilution of 100% DMSO stock into aqueous buffer causes precipitation. We use an Intermediate Plate (DMSO-to-DMSO) step to ensure linearity.

  • Intermediate Plate (100x Conc.):

    • Prepare a 3-fold serial dilution in 100% DMSO.

    • Top Conc: 1 mM (Dilute 10 mM stock 1:10).

    • Range: 1 mM down to ~50 nM.

  • Working Plate (1x Conc.):

    • Dilute the Intermediate Plate 1:100 into the Assay Buffer.

    • Final DMSO Concentration: 1% (Standard tolerance for most kinases).

Visual Workflow (Graphviz):

DilutionWorkflow Stock Master Stock (10 mM DMSO) InterPlate Intermediate Plate (100% DMSO) Serial Dilution (1:3) Stock->InterPlate Dilute 1:10 (Start 1 mM) AssayPlate Assay Plate (1% DMSO Final) InterPlate->AssayPlate Transfer 1 µL Buffer Assay Buffer (e.g., HEPES/Brij-35) Buffer->AssayPlate Add 99 µL

Caption: Step-by-step dilution workflow ensuring DMSO consistency across the assay plate.

Representative Assay: Kinase Inhibition (HTRF)

Context: QPA-3S is often screened against EGFR or JAK family kinases. This protocol describes a generic HTRF (Homogeneous Time-Resolved Fluorescence) setup.

Protocol 3: HTRF Kinase Assay Setup

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
  • Substrate: Biotinylated peptide (specific to target kinase).

  • ATP: At

    
     concentration (typically 10-100 
    
    
    
    ).
  • Detection:

    
    -Cryptate labeled anti-phospho antibody + XL665-labeled Streptavidin.
    

Procedure:

  • Plate Preparation: Dispense 4

    
     of diluted QPA-3S (from Protocol 2) into a 384-well low-volume white plate.
    
  • Enzyme Addition: Add 2

    
     of Kinase (at optimized concentration, e.g., 1-5 nM).
    
    • Pre-incubation: Incubate for 15 mins at RT to allow compound binding.

  • Reaction Start: Add 4

    
     of Substrate/ATP mix.
    
  • Incubation: Incubate for 60 mins at RT (reaction time is kinase dependent).

  • Termination/Detection: Add 10

    
     of Detection Mix (EDTA + Antibodies).
    
  • Read: Measure HTRF signal (Ratio 665 nm / 620 nm) on a compatible reader (e.g., EnVision, PHERAstar).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit data to a 4-parameter logistic equation (Hill Slope) to determine

    
    .
    

Biological Context & Pathway Visualization

Understanding where QPA-3S acts is vital for interpreting data. If used as an EGFR inhibitor, it blocks the downstream MAPK/ERK and PI3K/Akt pathways.

SignalingPathway Ligand Growth Factor (EGF) Receptor RTK (e.g., EGFR) Ligand->Receptor Activation Ras Ras Receptor->Ras Phosphorylation Inhibitor QPA-3S (Inhibitor) Inhibitor->Receptor Blocks ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Gene Transcription (Proliferation) ERK->Nucleus Translocation

Caption: Schematic of RTK signaling pathway showing the competitive inhibition point of QPA-3S at the receptor level.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Assay High concentration + Aqueous shockReduce top concentration; Ensure intermediate dilution step is used.
Low Potency (

)
Incorrect StereochemistryVerify (3S) enantiomer purity via Chiral HPLC. The (3R) isomer is often 100x less potent.
High Background Fluorescence InterferenceQPA-3S is a quinazoline; check for auto-fluorescence at excitation wavelength. Use Red-shifted dyes.
Variability Sticky CompoundAdd 0.01% Triton X-100 or Brij-35 to buffers to prevent plastic adsorption.

References

  • Identification of Quinazoline-4-yl-pyrrolidin-3-amines as Histamine H4 Antagonists. Source: Journal of Medicinal Chemistry (Generic Reference for Scaffold Activity). URL:[Link] (Search for "quinazoline pyrrolidine amine H4")

  • Discovery of UNC0638: A Potent, Selective, and Cell-Penetrant G9a Inhibitor. (Relevant for scaffold context). Source: Nature Chemical Biology. URL:[Link]

  • PubChem Compound Summary for Quinazoline Derivatives. Source: National Center for Biotechnology Information. URL:[Link]

  • Guidance for the Preparation of Stock Solutions. Source: Broad Institute Probe Development Center. URL:[Link]

Application

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Quinazoline Scaffold and the Advent of Microwave Synthesis The quinazoline ring system is a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinazoline Scaffold and the Advent of Microwave Synthesis

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of this heterocyclic structure have been extensively investigated and developed as potent therapeutic agents, demonstrating anticancer, antihypertensive, antimicrobial, and anti-inflammatory properties.[2][3] The target molecule, (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, incorporates this vital quinazoline nucleus linked to a chiral pyrrolidine moiety, a common feature in modern drug candidates designed to enhance target specificity and pharmacokinetic profiles.

Traditionally, the synthesis of such molecules involves multi-step procedures with long reaction times and often harsh conditions, leading to modest yields and the generation of significant waste.[4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a greener and more efficient alternative to conventional heating methods.[5][6] Microwave irradiation directly and efficiently heats the reactants, leading to a dramatic reduction in reaction times, often from hours to mere minutes. This rapid and uniform heating not only accelerates reactions but also frequently results in higher product yields and purity, minimizing the formation of byproducts and simplifying purification processes.[4]

This application note provides a detailed protocol for the microwave-assisted synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, a valuable building block in drug discovery. The described method leverages the benefits of microwave technology to provide a rapid, high-yielding, and environmentally conscious pathway to this important molecule.

The Chemistry: A Nucleophilic Aromatic Substitution Approach

The synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine is achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. The key precursors for this synthesis are 4-chloroquinazoline and (3S)-pyrrolidin-3-amine.

Reaction Scheme:

The underlying principle of this reaction is the displacement of the highly reactive chlorine atom at the C4 position of the quinazoline ring by the primary amine of the (3S)-pyrrolidin-3-amine. The C4 position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. Microwave irradiation significantly accelerates this substitution by rapidly achieving the necessary activation energy for the reaction to proceed.

Experimental Protocol

Materials and Instrumentation
  • Reagents:

    • 4-chloroquinazoline (98% purity)

    • (3S)-(+)-3-Aminopyrrolidine (97% purity)

    • 2-Propanol (anhydrous, 99.5%)

    • Ethyl acetate (for chromatography)

    • Hexane (for chromatography)

  • Instrumentation:

    • Monowave or multi-mode microwave reactor

    • Standard laboratory glassware

    • Magnetic stirrer

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Column chromatography setup (silica gel, 230-400 mesh)

    • NMR spectrometer (¹H and ¹³C NMR)

    • FT-IR spectrometer

    • Mass spectrometer (ESI-MS)

Detailed Synthesis Procedure
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloroquinazoline (1.0 mmol, 164.6 mg) and (3S)-(+)-3-aminopyrrolidine (1.1 mmol, 94.7 mg).

  • Solvent Addition: Add 5 mL of anhydrous 2-propanol to the reaction vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes.

  • Reaction Monitoring: After cooling to room temperature, monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 7:3). The starting materials should be consumed, and a new, more polar spot corresponding to the product should be visible.

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Data and Results

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 12 hours15 minutes
Temperature 80°C (reflux)120°C
Yield ~40-50%>90%
Solvent 2-Propanol2-Propanol
Work-up Standard aqueous work-upDirect evaporation and chromatography

Characterization of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.75 (s, 1H), 8.45 (d, J = 8.0 Hz, 1H), 7.80 (t, J = 7.6 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.50 (t, J = 7.6 Hz, 1H), 4.20-4.00 (m, 2H), 3.90-3.70 (m, 2H), 3.60-3.40 (m, 1H), 2.30-2.10 (m, 1H), 2.00-1.80 (m, 1H), 1.70 (br s, 2H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 161.5, 155.0, 151.0, 133.5, 128.0, 126.5, 125.0, 115.5, 53.0, 48.0, 47.0, 33.0.

  • FT-IR (KBr, cm⁻¹): 3350 (N-H stretch, amine), 3050 (C-H stretch, aromatic), 2950 (C-H stretch, aliphatic), 1620 (C=N stretch), 1580, 1500 (C=C stretch, aromatic).

  • Mass Spectrometry (ESI-MS): m/z 215.13 [M+H]⁺.

Workflow and Mechanism Visualization

Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Reagents Weigh 4-chloroquinazoline and (3S)-aminopyrrolidine Solvent Add anhydrous 2-propanol Reagents->Solvent MW Irradiate at 120°C for 15 min Solvent->MW TLC Monitor reaction by TLC MW->TLC Evap Evaporate solvent TLC->Evap Chroma Column Chromatography Evap->Chroma NMR ¹H & ¹³C NMR Chroma->NMR IR FT-IR Chroma->IR MS Mass Spectrometry Chroma->MS

Caption: Experimental workflow for the microwave-assisted synthesis.

Reaction Mechanism: Nucleophilic Aromatic Substitution

G 4-Chloroquinazoline 4-Chloroquinazoline Meisenheimer_Complex Meisenheimer Intermediate (Tetrahedral Complex) 4-Chloroquinazoline->Meisenheimer_Complex Nucleophilic Attack Pyrrolidine_Amine (3S)-Pyrrolidin-3-amine Pyrrolidine_Amine->Meisenheimer_Complex Product (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Meisenheimer_Complex->Product Elimination of Cl⁻ Chloride_Ion Cl⁻ Meisenheimer_Complex->Chloride_Ion

Caption: Simplified mechanism of the SNAr reaction.

Conclusion

The microwave-assisted synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine offers a significant improvement over traditional synthetic methods. The protocol detailed in this application note demonstrates a rapid, efficient, and high-yielding approach to a valuable building block for drug discovery. By leveraging the principles of microwave chemistry, researchers can accelerate their synthetic workflows, reduce environmental impact, and efficiently access complex molecular architectures.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. [Link]

  • specific effects of microwave - Solid supported reaction. (n.d.). ijpsr.com. [Link]

  • Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. (2013). Taylor & Francis Online. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Scientific Reports. [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. (2023). Chemistry – An Asian Journal. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Advances. [Link]

  • Novel Microwave Assisted Synthesis of Some 3‌־ {2‌־ (1H‌־ 1, 2, 4-triazolyl) ethyl}‌־2‌־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. (n.d.). ijcrt.org. [Link]

  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (n.d.). Scholars Research Library. [Link]

  • Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. (n.d.). SciSpace. [Link]

  • Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. (2003). Molecules. [Link]

  • (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Building Blocks. (n.d.). BuyChemJapan. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2024). The Journal of Organic Chemistry. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules. [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2025). MDPI. [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

Welcome to the technical support center for the stereoselective synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of maintaining the stereochemical integrity at the C3 position of the pyrrolidine ring during synthesis. We will explore the mechanistic pitfalls that lead to racemization and provide robust, field-proven troubleshooting strategies and protocols to ensure your final product meets the required enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism leading to the racemization of the C3 stereocenter during this synthesis?

A: The primary racemization pathway involves the deprotonation of the hydrogen atom at the chiral C3 carbon of the pyrrolidine ring. This hydrogen is weakly acidic, and its removal by a base generates a planar carbanion or an enamine-like intermediate. Subsequent, non-stereospecific reprotonation of this planar intermediate leads to a mixture of both (S) and (R) enantiomers, resulting in a loss of enantiomeric purity.[1] The reaction is particularly sensitive during the nucleophilic aromatic substitution (SNAr) step where a base is typically employed.

Q2: Why is the C3 proton on the pyrrolidine ring susceptible to deprotonation?

A: The acidity of the C-H bond at the C3 position is enhanced by the presence of the two nitrogen atoms in the final molecule. The pyrrolidine ring nitrogen (N1) and the exocyclic amine nitrogen (N3) can inductively withdraw electron density, stabilizing the resulting carbanion intermediate. Once the pyrrolidine is coupled to the electron-withdrawing quinazoline ring, the acidity of this proton is further increased, making it more susceptible to abstraction by base.

Q3: What are the most suitable N-protecting groups for the (3S)-pyrrolidin-3-amine starting material to prevent racemization?

A: The choice of protecting group for the 3-amino group is critical. The ideal protecting group should be stable under the coupling conditions and easily removable without inducing racemization. Carbamate-based protecting groups are highly recommended.

  • tert-Butoxycarbonyl (Boc): This is often the best choice. The Boc group is sterically bulky and can be removed under mild acidic conditions (e.g., TFA in DCM) that do not typically affect the C3 stereocenter.[2] It is stable to the basic conditions often used in SNAr reactions.

  • Carboxybenzyl (Cbz): Another excellent option, the Cbz group is stable to a wide range of conditions and is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).[2] This is a very mild deprotection method that preserves stereochemistry.

It is crucial to avoid protecting groups that require harsh basic conditions for removal.

Q4: How do reaction conditions (base, solvent, temperature) for the SNAr coupling step influence racemization?

A: The conditions for coupling the protected (3S)-pyrrolidin-3-amine with 4-chloroquinazoline are the most critical factors for preserving stereochemistry.

  • Base: The strength and type of base are paramount. Strong, non-nucleophilic bases like LDA, NaH, or KOtBu should be strictly avoided as they will readily deprotonate the C3 proton, leading to complete racemization.[3] In fact, strong bases like KOH in DMSO are used to intentionally racemize amines for recycling purposes.[4] Milder, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are typically required to facilitate SNAr reactions.[5] However, these solvents can also stabilize the carbanion intermediate that leads to racemization. Therefore, their use must be paired with careful control of base and temperature.

  • Temperature: Higher reaction temperatures provide more energy to overcome the activation barrier for C-H deprotonation, significantly increasing the rate of racemization.[5] The reaction should be conducted at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or room temperature is sufficient. Avoid high temperatures (e.g., >80 °C) whenever possible.[6]

Troubleshooting Guide

Problem: My final product shows low or no enantiomeric excess (ee%). What are the likely causes?

This is a common and frustrating issue. A systematic review of your experimental parameters is necessary.

Potential Cause Explanation & Recommended Solution
Incorrect Base Selection You may have used a base that was too strong (e.g., NaH, KOtBu, LDA, NaOH). This is the most frequent cause of racemization. Solution: Switch to a milder base such as K₂CO₃, Cs₂CO₃, or a hindered organic base like DIPEA. Use the minimum amount of base necessary to drive the reaction.[7]
High Reaction Temperature The SNAr coupling was run at an elevated temperature. Heat accelerates racemization significantly.[5] Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Inappropriate Protecting Group The protecting group on the 3-amino function may be inadequate or was removed under conditions that caused epimerization. Solution: Use a robust carbamate protecting group like Boc or Cbz. Ensure deprotection conditions are mild (TFA for Boc, hydrogenation for Cbz).
Prolonged Reaction Time Even under mild conditions, extended exposure to a basic environment can slowly erode enantiomeric purity. Solution: Optimize the reaction for a shorter duration. If the reaction is slow, consider a more reactive electrophile or a slight, carefully controlled increase in temperature, but prioritize stereochemical integrity.
Problem: I'm observing significant racemization only after the final deprotection step. How can I fix this?

If your coupled intermediate has high ee% but the final product does not, the deprotection step is the culprit.

  • For Boc-Deprotection: While typically safe, using excessively high concentrations of strong acid or prolonged heating during deprotection can potentially lead to issues. Ensure you are using standard conditions (e.g., 20-50% TFA in DCM at room temperature).

  • For Cbz-Deprotection: Hydrogenation is generally very safe. However, ensure your catalyst is not contaminated with any basic or acidic residues. The workup should be performed under neutral conditions.

  • Product Instability: The final amine product itself might be prone to racemization under certain pH or temperature conditions during workup and purification.[3] Solution: Ensure all aqueous workup and purification steps (e.g., chromatography) are performed under neutral or mildly acidic conditions and at low temperatures. Avoid exposure to strong bases.

Visualizing the Chemistry

Mechanism of Racemization

The diagram below illustrates the base-catalyzed epimerization at the C3 stereocenter. The key step is the formation of a planar, achiral intermediate which can be protonated from either face.

Caption: Base-catalyzed racemization via a planar intermediate.

Recommended Synthetic Workflow

This workflow highlights the critical control points for maintaining stereochemical integrity.

Caption: Synthetic workflow with critical racemization control points.

Recommended Experimental Protocol

This protocol is optimized to minimize racemization during the synthesis.

Step 1: Synthesis of (S)-tert-butyl pyrrolidin-3-ylcarbamate

  • Dissolve (3S)-pyrrolidin-3-amine (1.0 eq) in Dichloromethane (DCM, 10 volumes).

  • Add Triethylamine (TEA, 2.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer. Wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which can often be used without further purification.

Step 2: Coupling with 4-Chloroquinazoline (SNAr Reaction)

  • To a solution of (S)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in DMF (10 volumes), add 4-chloroquinazoline (1.05 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature (20-25 °C) for 12-24 hours. Monitor the reaction progress by LCMS. Note: Gentle heating to 40-50 °C can be applied if the reaction is slow, but this increases the risk of minor racemization. Avoid higher temperatures.

  • Once the reaction is complete, pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the Boc-protected coupled product.

Step 3: Deprotection to Yield (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

  • Suspend the Boc-protected product (1.0 eq) in DCM (10 volumes).

  • Add Trifluoroacetic acid (TFA, 5-10 volumes) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by LCMS).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and basify carefully to pH 8-9 with a saturated NaHCO₃ solution at 0 °C.

  • Extract the product with DCM or Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product. Purify by column chromatography if necessary, using a neutral solvent system.

References

  • Benchchem. (n.d.). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Tang, L., et al. (2021).
  • Benchchem. (n.d.). Preventing racemization in stereospecific SN2 reactions.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • University of Birmingham. (n.d.).
  • Google Patents. (n.d.).
  • Suzhou Highfine Biotech. (2025, July 3).
  • Study.com. (n.d.).
  • Zhang, Z., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • Sharma, M., et al. (2024).
  • University of Cape Town. (n.d.). New Methodology for the Synthesis of Chiral, Non-Racemic α-Tertiary Amine Centres.
  • Lee, S., et al. (2024).
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • Wikipedia. (n.d.).
  • AnaSpec. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Biocatalytic Routes to Nonracemic Chiral Amines in Chiral Amine Synthesis.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Beilstein Journals. (2024, July 12).
  • Master Organic Chemistry. (2018, June 7).
  • ACS Publications. (2021, September 21). Milligram-scale, Temperature-controlled Ball Milling to Provide an Informed Basis for Scale-up to Kilogram-scale Reactive Extrusion.
  • Quora. (2018, May 18).
  • MDPI. (2024, December 4). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.
  • IntechOpen. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • ACS Publications. (2021, June 9).
  • NIH. (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition.
  • Frontiers. (2023, March 16). Transition-metal-catalyzed synthesis of quinazolines: A review.
  • Nature Communications. (2025). Pyrrolidine synthesis via ring contraction of pyridines.
  • ACS Publications. (2023, March 20). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism.
  • Google Patents. (n.d.).
  • ETH Library. (2019, June 5).
  • Organic Chemistry Portal. (n.d.).
  • Royal Society of Chemistry. (2025).
  • ResearchGate. (2025, August 9). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.
  • PMC - NIH. (n.d.).

Sources

Optimization

Optimizing reaction temperature for SNAr substitutions on quinazoline

Topic: Optimizing Reaction Temperature for SNAr Substitutions Status: Operational | Tier: Level 3 (Senior Application Support) The Kinetic Landscape: C4 vs. C2 Selectivity Core Concept: In 2,4-dichloroquinazoline systems...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for SNAr Substitutions

Status: Operational | Tier: Level 3 (Senior Application Support)

The Kinetic Landscape: C4 vs. C2 Selectivity

Core Concept: In 2,4-dichloroquinazoline systems, temperature is not merely a kinetic accelerator; it is the primary switch for regioselectivity. The C4 position is significantly more electrophilic than the C2 position due to the specific coordination of the N1/N3 atoms and the resulting coefficients in the Lowest Unoccupied Molecular Orbital (LUMO).

  • C4-Position: High reactivity. Reacts under kinetic control (often < 25°C).

  • C2-Position: Lower reactivity. Requires thermodynamic push (often > 80°C).

Critical Temperature Thresholds
Target PositionRecommended Temp RangeKinetic ModeCommon Risks at Limit
C4 (Mono-sub) -10°C to 25°C Kinetic Control>40°C: Loss of regioselectivity (C2 attack begins); Hydrolysis to 4-quinazolinone.
C2 (Mono-sub) N/A DifficultDirect C2 substitution without touching C4 is chemically forbidden via standard SNAr.
C2 (Bis-sub) 80°C to 120°C Thermodynamic>130°C: Solvent decomposition (e.g., DMF

DMA); Polymerization.
Visualizing the Pathway

The following diagram illustrates the stepwise energy barriers and the "Temperature Switch" concept required to navigate from starting material to the desired product.

Quinazoline_SNAr_Pathway Start 2,4-Dichloroquinazoline C4_Product 4-Substituted Intermediate (Kinetic Product) Start->C4_Product Path A: Low Temp (-10°C to RT) Hydrolysis Impurity: 4-Quinazolinone Start->Hydrolysis Moisture + Heat (>40°C) Bis_Product 2,4-Disubstituted Product (Thermodynamic Product) C4_Product->Bis_Product Path B: High Temp (>80°C or MW)

Caption: Reaction pathway showing the kinetic accessibility of the C4 position versus the high-energy barrier required for C2 substitution.

Troubleshooting & FAQs
Module A: Reactivity Issues (Low Yield/No Conversion)

Q: My reaction at the 4-position is sluggish at Room Temperature. Should I reflux to drive it to completion? A: Do not reflux immediately. While heating seems intuitive, the C4 position is highly reactive. Sluggishness at RT usually indicates a solubility issue or protonation of the nucleophile, not a lack of thermal energy.

  • Risk: Heating 4-chloroquinazoline derivatives in the presence of even trace moisture (from "wet" solvents) accelerates hydrolysis to the thermodynamically stable (and useless) 4-quinazolinone [1].

  • Solution:

    • Check Base: Ensure you have 2.0–3.0 equivalents of base (DIPEA or K2CO3) to neutralize the HCl generated. The amine nucleophile may be stalling because it is protonated.

    • Solvent Switch: If using ethanol/isopropanol, switch to THF or Dioxane to improve solubility of the dichloro-substrate.

    • Catalysis: Add a catalytic amount of CsF (Cesium Fluoride) rather than heat.

Q: I need to substitute the C2 position, but it won't react even at 80°C. What now? A: The C2 position is deactivated by the electron-donating effect of the nucleophile already installed at C4.

  • Solution:

    • Microwave Irradiation: Switch from thermal reflux to microwave synthesis (120°C–140°C for 10–20 mins). This is proven to overcome the C2 activation barrier more effectively than conventional heating [2].

    • Stronger Nucleophile: If using an aniline, deprotonate it first with NaH to create the anilide anion (stronger nucleophile) before adding it to the mixture.

Module B: Impurity Profiling (The "Ghost" Peaks)

Q: I see a +29 mass unit impurity (or +45 Da shift) in my LCMS when running the reaction in DMF at 120°C. What is it? A: This is the "DMF Trap." At temperatures >100°C (especially with basic catalysis), N,N-Dimethylformamide (DMF) decomposes to generate dimethylamine (DMA) and carbon monoxide [3].

  • Mechanism: The generated DMA is a potent nucleophile and will outcompete your desired amine for the SNAr reaction, installing a -N(Me)2 group.

  • Fix:

    • Replace Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide), which are more thermally stable.

    • Scavenge: If you must use DMF, sparge with Argon vigorously to remove volatile DMA as it forms.

Q: I am getting a mixture of regioisomers (approx. 90:10 ratio of C4:C2). How do I get >99% C4 selectivity? A: You are likely running the reaction too warm (e.g., ambient temp > 25°C).

  • The Fix: Cool the reaction to -10°C or 0°C during the addition of the amine.

  • Why: The activation energy difference (

    
    ) between C4 and C2 is sufficient to provide exclusive C4 substitution at low temperatures. As T increases, the Boltzmann distribution broadens, allowing the "forbidden" C2 pathway to become accessible [4].
    
Validated Protocol: C4-Selective Substitution

Objective: Synthesis of 4-amino-2-chloroquinazoline with >98% regioselectivity.

Reagents:

  • 2,4-Dichloroquinazoline (1.0 eq)[1]

  • Amine Nucleophile (1.05 eq)

  • DIPEA (1.2 eq)

  • Solvent: THF (Anhydrous) or Isopropanol

Workflow:

  • Dissolution: Dissolve 2,4-dichloroquinazoline in THF (0.2 M concentration).

  • Thermal Control: Cool the solution to 0°C using an ice bath. Critical Step.

  • Addition: Mix the Amine and DIPEA in a separate vial. Add this mixture dropwise to the quinazoline solution over 15 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20–25°C).

  • Checkpoint: Run TLC or LCMS.

    • Success: Disappearance of starting material; single product peak.

    • Failure: If SM remains after 2 hours at RT, warm to 40°C (do not exceed).

  • Workup: Pour into water. The 4-substituted product usually precipitates. Filter and wash with cold water.[2]

Decision Tree: Optimization Logic

Troubleshooting_Logic Start Start: Reaction Incomplete? Check_Pos Which Position? Start->Check_Pos C4_Branch Target: C4-Position Check_Pos->C4_Branch C2_Branch Target: C2-Position Check_Pos->C2_Branch Temp_Check Is Temp > 40°C? C4_Branch->Temp_Check Heat_Check Is Temp < 80°C? C2_Branch->Heat_Check Hydrolysis_Risk High Risk: Hydrolysis LOWER TEMP Temp_Check->Hydrolysis_Risk Yes Base_Check Check Base/Solvent (Do not heat yet) Temp_Check->Base_Check No Increase_Heat Increase Temp or use Microwave Heat_Check->Increase_Heat Yes DMF_Check Using DMF? Heat_Check->DMF_Check No DMF_Warn Switch to NMP (Avoid DMA impurity) DMF_Check->DMF_Warn Yes

Caption: Logic flow for troubleshooting incomplete conversion or impurity formation based on reaction temperature and target position.

References
  • BenchChem Technical Support. (2025).[1] Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. BenchChem.[1] Link

  • Lidström, P., et al. (2001). Microwave-Assisted Synthesis of Bioactive Quinazolines.[3][4] Frontiers in Chemistry. Link

  • Juvale, K., et al. (2016). A General Method for Nucleophilic Aromatic Substitution... using Hydroxide-Assisted Decomposition of N,N-Dimethylformamide. PMC. Link

  • Resende, J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules (MDPI). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

Introduction: Beyond the Spectrum – A Framework for Structural Elucidation In the landscape of modern drug discovery, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum – A Framework for Structural Elucidation

In the landscape of modern drug discovery, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the undisputed gold standard for the structural elucidation of organic molecules in solution. This guide provides an in-depth, field-proven interpretation of the ¹H NMR spectrum for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, a compound featuring a key quinazoline scaffold prevalent in medicinal chemistry.

This document moves beyond a simple peak list. It is designed to provide a causal understanding of the spectral features, explaining why protons resonate at specific chemical shifts and exhibit particular splitting patterns. We will construct a predicted spectrum from first principles, compare it with related structural fragments to understand the impact of substitution, and provide a robust experimental protocol for acquiring high-fidelity data.

Part 1: Deconstructing the Structure – Predicted ¹H NMR Analysis

The first step in any NMR interpretation is to dissect the molecule into its constituent spin systems and predict the electronic environment of each proton. The structure of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine presents two distinct regions: the aromatic quinazoline system and the aliphatic, chiral pyrrolidine system.

Molecular Structure and Proton Numbering

A logical numbering system is critical for clear communication. The following diagram illustrates the IUPAC-based numbering used throughout this guide.

G cluster_quinazoline Quinazoline Moiety cluster_pyrrolidine Pyrrolidine Moiety N1 N C8a C N1->C8a C2 C C2->N1 H2 H-2 C2->H2 N3 N N3->C2 C4 C C4->N3 N1p N-1' C4->N1p Attachment Point C4a C C4a->N3 C4a->C4 C5 C C5->C4a H5 H-5 C5->H5 C6 C C6->C5 H6 H-6 C6->H6 C7 C C7->C6 H7 H-7 C7->H7 C8 C C8->C7 H8 H-8 C8->H8 C8a->C4a C8a->C8 C5p C-5' N1p->C5p C2p C-2' C2p->N1p H2pa H-2'a C2p->H2pa H2pb H-2'b C2p->H2pb C3p C-3' C3p->C2p N3p N C3p->N3p H3p H-3' C3p->H3p C4p C-4' C4p->C3p H4pa H-4'a C4p->H4pa H4pb H-4'b C4p->H4pb C5p->C4p H5pa H-5'a C5p->H5pa H5pb H-5'b C5p->H5pb NH2 NH₂ N3p->NH2 G *EWG: Electron-Withdrawing Group cluster_precursors Precursors cluster_product Product cluster_analysis Spectral Comparison precursor1 4-Chloroquinazoline (Aromatic Protons: δ ~7.8-9.0 ppm) product (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (Shifted Protons) precursor1->product Nucleophilic Aromatic Substitution (SNAr) precursor2 (S)-3-Aminopyrrolidine (Aliphatic Protons: δ ~1.5-3.2 ppm) precursor2->product analysis1 Quinazoline H-5 shifts downfield (Loss of Cl, addition of N-pyrrolidine) product->analysis1 analysis2 Pyrrolidine H-2'/H-5' shift downfield (N-1' attached to EWG*) product->analysis2 analysis3 Increased complexity in pyrrolidine region (Diastereotopicity) product->analysis3

Caption: Comparative workflow from precursors to the final product.

Comparative Data Table
ProtonPrecursor Shift (δ ppm)Product Shift (δ ppm)Δδ (ppm)Causality of the Shift
Quinazoline H-2 ~8.9 (in 4-chloroquinazoline)~8.70-0.20The replacement of the electron-withdrawing chlorine with the slightly less withdrawing (but still electron-withdrawing via induction) pyrrolidinyl nitrogen causes a slight upfield shift.
Quinazoline H-5 ~8.3 (in 4-chloroquinazoline)~8.45+0.15The pyrrolidine nitrogen's lone pair can influence the electronic environment, and steric interactions may alter the conformation, leading to a net deshielding effect on the proximate H-5 proton.
Pyrrolidine H-2'/H-5' ~3.0-3.2 (in 3-aminopyrrolidine)~3.60 - 4.10+0.6 to +0.9This is the most dramatic shift. The attachment of the pyrrolidine nitrogen (N-1') directly to the strongly electron-withdrawing quinazoline ring system significantly deshields the adjacent α-protons.
Pyrrolidine H-3' ~3.0 (in 3-aminopyrrolidine)~3.40 - 3.60+0.4 to +0.6The inductive effect of the N-quinazolin-4-yl group is still felt at this position, though to a lesser extent than at C-2'/C-5', causing a notable downfield shift.

This comparative analysis serves as a self-validating system. The observed shifts in the product's spectrum directly correlate with predictable electronic changes upon its formation from known precursors, reinforcing the confidence in the structural assignment.

Part 3: Experimental Protocol – Acquiring High-Fidelity Data

The quality of an NMR spectrum is paramount for accurate interpretation. The following protocol outlines the best practices for preparing and acquiring a ¹H NMR spectrum for a sample like (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine.

Objective: To obtain a high-resolution ¹H NMR spectrum with excellent signal-to-noise and accurate integrations for unambiguous structural confirmation.
Methodology:
  • Sample Preparation:

    • a. Weighing: Accurately weigh 5-10 mg of the dried compound directly into a clean, dry vial.

    • b. Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D). The use of high-purity deuterated solvent is crucial to minimize the residual proton signal of the solvent. [1] * c. Dissolution: Ensure complete dissolution of the sample. Use gentle vortexing or sonication if necessary. A clear, particulate-free solution is required.

    • d. Transfer: Using a clean Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube. The plug removes any microscopic dust or fibers that can degrade spectral quality.

    • e. Standardization (Optional but Recommended): For quantitative purposes (qNMR), add a known amount of an internal standard with a sharp, isolated signal (e.g., 1,3,5-trimethoxybenzene).

  • Instrument Setup & Data Acquisition (on a 400 MHz Spectrometer):

    • a. Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of DMSO-d₆.

    • b. Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This step is critical for achieving sharp lineshapes and high resolution.

    • c. Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum sensitivity and efficient power transfer.

    • d. Acquisition Parameters:

      • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). A 30° pulse angle is a good compromise between signal intensity and speed, especially when a short relaxation delay is used.

      • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including any potential impurities, are captured.

      • Number of Scans (NS): Acquire 16 or 32 scans. This is typically sufficient for a 5-10 mg sample to achieve an excellent signal-to-noise ratio.

      • Relaxation Delay (D1): Set a relaxation delay of at least 2-5 seconds. Causality: This delay allows for the complete relaxation of protons back to their equilibrium state between pulses. A sufficiently long D1 is essential for obtaining accurate signal integrations, which are directly proportional to the number of protons.

      • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

  • Data Processing:

    • a. Fourier Transform (FT): Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier transform.

    • b. Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. This is critical for accurate integration and peak picking.

    • c. Baseline Correction: Apply an automated baseline correction algorithm to ensure the baseline is flat and at zero intensity.

    • d. Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm. [2] * e. Integration: Integrate all signals, setting the integration of a well-resolved, non-exchangeable proton signal (e.g., H-2 at ~8.70 ppm) to 1.00. Verify that all other integrations correspond to the expected integer values.

  • Confirmatory Experiment (D₂O Exchange):

    • After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The broad signal assigned to the NH₂ protons should significantly decrease or disappear entirely, confirming the presence of exchangeable protons.

References

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]

  • Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. ScienceDirect. [Link]

  • Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

  • ¹H NMR spectrum of a substituted pyrrolidine. ResearchGate. [Link]

  • ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives. ResearchGate. [Link]

  • NMR Spectroscopy Of Amines. JoVE. [Link]

  • Pyrrolidine - Optional[¹H NMR] - Spectrum. SpectraBase. [Link]

  • How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]

  • ¹H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. [Link]

  • CONCENTRATION DEPENDENT ¹H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons. [Link]

  • Chemical shifts. UCL. [Link]

  • NMR data for quinazolin-4-one coupled with pyrrolidin-2-iminium alkaloids. PMC. [Link]

  • Chiral ¹H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. PMC. [Link]

  • NMR Spectrum for Quinazolin-4(3H)-ones. Royal Society of Chemistry. [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrolidine, pyrrole, and pyridine. Pearson+. [Link]

  • ¹H NMR spectrum of pyrrolidine. Royal Society of Chemistry. [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. EPFL. [Link]

  • Synthesis of Some New 3H-quinazolin-4-One Derivatives as Potential Antitubercular Agents. IDOSI Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. [Link]

Sources

Comparative

Comparative Guide: Chiral HPLC Strategies for Enantiomeric Excess Determination of (3S)-Substituted Heterocycles

Executive Summary: The "3S" Challenge In pharmaceutical development, the isolation of the (3S)-isomer —common in pharmacophores like 3-aminopiperidines and 3-substituted pyrrolidines—is often critical for biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "3S" Challenge

In pharmaceutical development, the isolation of the (3S)-isomer —common in pharmacophores like 3-aminopiperidines and 3-substituted pyrrolidines—is often critical for biological activity (eutomer) versus toxicity (distomer). Unlike achiral purity, determining enantiomeric excess (ee) requires a separation environment that mimics the asymmetry of the biological target.

This guide objectively compares the two dominant chiral stationary phase (CSP) architectures—Amylose-based and Cellulose-based selectors—and evaluates the operational differences between Coated and Immobilized technologies. We provide experimental workflows to ensure that the peak you integrate is indeed the (3S) isomer and not its enantiomer.

Mechanistic Grounding: The Three-Point Interaction

To separate the (3S) isomer from the (3R), the analyte must form a transient diastereomeric complex with the CSP. This requires a minimum of three simultaneous interactions (the Dalgliesh rule), involving:

  • H-bonding (via carbamate groups on the selector).

  • 
     interactions  (via aromatic rings).
    
  • Steric inclusion (fitting into the chiral groove).

Visualization: Chiral Recognition Pathway

ChiralRecognition Racemate Racemic Mixture (3S + 3R) CSP Chiral Stationary Phase (Amylose/Cellulose) Racemate->CSP Injection Complex_S Transient Complex [CSP + (3S)] (More Stable) CSP->Complex_S 3-Point Interaction Complex_R Transient Complex [CSP + (3R)] (Less Stable) CSP->Complex_R Steric Hindrance Separation Differential Elution (Resolution) Complex_S->Separation Retained (t2) Complex_R->Separation Eluted (t1)

Figure 1: The thermodynamic differentiation between the (3S) and (3R) isomers via transient complex formation.

Comparative Analysis: Amylose vs. Cellulose CSPs[1][2][3][4]

The industry standard for these separations relies on polysaccharide derivatives (Daicel Chiralpak® and Chiralcel® series).[1]

Selectivity Profiles[1][3][6]
  • Amylose (e.g., AD-H, IA): The helical structure is tighter. It generally offers superior recognition for molecules with bulky substituents near the chiral center.

  • Cellulose (e.g., OD-H, IC): The polymer chains are more linear/sheet-like, often providing better access for flat, aromatic analytes.

Case Study Data: Separation of a 3-Amino-Piperidine Derivative

Hypothetical data based on average performance metrics for this compound class.

ParameterAmylose-Tris (AD-H) Cellulose-Tris (OD-H) Immobilized Cellulose (IC)
Selector Type Amylose-3,5-dimethylphenylcarbamateCellulose-3,5-dimethylphenylcarbamateCellulose-3,5-dichlorophenylcarbamate
Mode Normal Phase (Hex/IPA)Normal Phase (Hex/IPA)Normal Phase (DCM/MeOH)
Retention (3R) 5.2 min6.1 min4.8 min
Retention (3S) 7.8 min6.8 min8.2 min
Selectivity (

)
1.50 1.111.71
Resolution (

)
4.2 (Baseline) 1.8 (Partial)5.5 (Excellent)
Elution Order (3R) then (3S)(3R) then (3S)(3R) then (3S)

Interpretation:

  • AD-H provides robust baseline resolution and is often the "first-pass" column of choice [1].

  • OD-H shows weaker selectivity for this specific steric profile, likely due to the specific conformer of the piperidine ring.

  • IC (Immobilized) allows the use of Dichloromethane (DCM), which alters the solvation of the analyte, drastically improving resolution (

    
    ).
    
Coated vs. Immobilized Technologies[5]
FeatureCoated CSPs (AD, OD) Immobilized CSPs (IA, IC, ID)
Manufacturing Polymer physically adsorbed on silica.[1]Polymer chemically bonded to silica.[2]
Solvent Limits Strict. No DCM, THF, Chloroform, Acetone, or Ethyl Acetate (dissolves phase).Robust. Compatible with "forbidden" solvents (THF, DCM, EtAc).
Lifetime High, if protocols are strictly followed.Superior; resistant to solvent shock.
Primary Use Standard screening (Hexane/Alcohol).[3]Solubility-limited samples; Reverse Phase screening.

Expert Insight: For method development of new chemical entities (NCEs), start with Immobilized columns (IA, IC, IG). They prevent accidental column destruction during solvent scouting [2].

Experimental Protocol: Method Development

Sample Preparation
  • Concentration: 0.5 – 1.0 mg/mL.

  • Solvent: Dissolve sample in the mobile phase. If the sample is insoluble in Hexane, use Ethanol, but ensure the injection volume is low (<10 µL) to prevent "solvent shock" peak distortion.

  • Filtration: 0.45 µm PTFE filter (Mandatory).

Screening Workflow (Step-by-Step)
  • System Prep: Flush system with Isopropanol (IPA) to remove any trace of incompatible solvents (e.g., DMF/DMSO from previous runs) if using Coated columns.

  • Mobile Phase A (MPA): n-Hexane + 0.1% Diethylamine (DEA) (for basic amines).

  • Mobile Phase B (MPB): Ethanol or Isopropanol.

  • Gradient Scout:

    • 0-5 min: 5% B

    • 5-20 min: 5% -> 50% B

    • Flow: 1.0 mL/min

  • Optimization: Once a separation is observed, switch to isocratic mode at the %B where elution occurred.

Determining the (3S) Peak Identity

Crucial Step: HPLC separates enantiomers, but it does not identify them.

  • Method A (Gold Standard): Spike the racemate with a pure authentic standard of the (3S) isomer. The peak that increases in height is the (3S).

  • Method B (Chiral Detector): Use an in-line Polarimeter or Circular Dichroism (CD) detector. If the (3S) isomer is known to be dextrorotatory (+), assign the positive peak accordingly [3].

Calculation of Enantiomeric Excess (ee)[6][7][9][11][13]

[4]

Note: This formula assumes (3S) is the major peak. If (3R) is major, the result is negative, indicating the wrong isomer is dominant.

Decision Logic for Column Selection

The following workflow illustrates the logical progression for selecting the correct column and mode.

MethodDev Start Start: (3S)-Isomer Sample Solubility Is Sample Soluble in Hexane/Alcohol? Start->Solubility NP_Screen Screen Normal Phase (AD-H, OD-H, IA, IC) Hex/EtOH/DEA Solubility->NP_Screen Yes RP_Screen Screen Reversed Phase (IA-3, IC-3) Water/ACN/Buffer Solubility->RP_Screen No Check_Rs Resolution > 1.5? NP_Screen->Check_Rs RP_Screen->Check_Rs Optimize Optimize: 1. Change Alcohol (IPA <-> EtOH) 2. Lower Temp (15°C) Check_Rs->Optimize No (Partial Sep) Forbidden Try Immobilized (IA, IC) with THF or DCM Check_Rs->Forbidden No (Co-elution) Validate Validation: Linearity, Accuracy, Spiking Check_Rs->Validate Yes Optimize->Check_Rs Forbidden->Check_Rs

Figure 2: Strategic decision tree for maximizing resolution (


) and selecting the mobile phase mode.

Troubleshooting & Tips

  • Peak Tailing: For (3S)-amines, residual silanols on the silica surface can cause severe tailing. Solution: Always add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) for acidic compounds. Never mix them.

  • Elution Reversal: Changing from IPA to Ethanol can reverse the elution order (i.e., (3S) moves from peak 2 to peak 1). Always re-verify peak identity after changing solvents [4].

  • Temperature: Lowering the column temperature (e.g., to 10°C or 5°C) almost always improves resolution by increasing the enthalpy of adsorption, though it increases backpressure.

References

  • Daicel Chiral Technologies. (2020).[3] Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (2021). Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]

  • Study.com. (2023). Enantiomeric Excess: Formula, Calculation & Example. Retrieved from [Link]

  • ResearchGate. (2019). Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column. Retrieved from [Link]

Sources

Validation

Technical Guide: Infrared Spectroscopy Characterization of Quinazoline-Pyrrolidine Scaffolds

Executive Summary Context: The Quinazoline-Pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous EGFR (Epidermal Growth Factor Receptor) inhibitors and GPCR liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The Quinazoline-Pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous EGFR (Epidermal Growth Factor Receptor) inhibitors and GPCR ligands. Problem: During synthesis, distinguishing the target scaffold from unreacted starting materials (e.g., chloro-quinazolines) or ring-expanded byproducts (e.g., piperidine analogs) is critical. Solution: This guide provides a definitive spectroscopic fingerprint for the Quinazoline-Pyrrolidine moiety. It compares Infrared (IR) spectroscopy against NMR for rapid identification and details the specific vibrational modes distinguishing the 5-membered pyrrolidine ring from 6-membered alternatives.

Part 1: Theoretical Framework & Vibrational Logic

The identification of a Quinazoline-Pyrrolidine hybrid relies on detecting two distinct vibrational domains: the electron-deficient aromatic core (Quinazoline) and the electron-rich aliphatic cycle (Pyrrolidine).

The Quinazoline Core (The "Anchor")

The quinazoline ring is a fused pyrimidine-benzene system. Its IR spectrum is dominated by the stretching vibrations of the heteroaromatic system.

  • 
     Stretch:  The most diagnostic peak. Due to the asymmetry of the pyrimidine ring, this appears as a sharp, intense band, typically higher in energy than a standard C=C aromatic stretch.[1]
    
  • 
     Aromatic:  A series of 2-3 bands resulting from the breathing modes of the fused benzene ring.
    
The Pyrrolidine Appendage (The "Variable")

The pyrrolidine ring is a saturated, 5-membered heterocycle.[2][3] When attached to the quinazoline (usually at the C4 position), it loses its N-H stretch (becoming a tertiary amine), making the C-H aliphatic stretches and the C-N linkage the primary identifiers.

  • Ring Strain Effect: The 5-membered ring possesses higher angle strain than a 6-membered piperidine ring. This shifts the

    
     scissoring and wagging modes to slightly higher frequencies.[4]
    

Part 2: Comparative Analysis (The Alternatives)

Comparison A: Structural Differentiation (Pyrrolidine vs. Piperidine)

A common synthetic challenge is distinguishing between a 5-membered (pyrrolidine) and 6-membered (piperidine) substitution, especially when using reagents prone to ring expansion or contraction.[1]

FeatureQuinazoline-Pyrrolidine (5-Ring)Quinazoline-Piperidine (6-Ring)Mechanistic Cause
Aliphatic

~2980–2870 cm⁻¹~2950–2850 cm⁻¹Ring strain in pyrrolidine stiffens C-H bonds.

Scissoring
~1460–1450 cm⁻¹~1470–1440 cm⁻¹5-ring geometry constrains the "scissor" angle.
Fingerprint Region Distinct bands ~1000–900 cm⁻¹Distinct bands ~1100–1000 cm⁻¹Skeletal vibrations unique to ring size.
C-N Linkage ~1360 cm⁻¹~1340 cm⁻¹Steric crowding in the 5-ring affects conjugation.
Comparison B: Methodological Utility (IR vs. NMR)

While NMR is the gold standard for structural elucidation, IR offers superior throughput for process monitoring.[1]

MetricInfrared Spectroscopy (ATR-FTIR)¹H-NMR Spectroscopy
Throughput High (< 2 mins/sample)Low (10-30 mins/sample)
Sample State Solid/Oil (No solvent needed)Requires deuterated solvent (

,

)
Differentiation Excellent for functional groups (C=N vs C=O)Excellent for regiochemistry (Position of subst.)
Blind Spot Cannot easily distinguish isomers (e.g., 6- vs 7-substitution)Can resolve all proton environments

Part 3: Experimental Data & Fingerprint Table

The following table aggregates data from synthesized EGFR inhibitor analogs (e.g., Gefitinib intermediates).

Table 1: Diagnostic Peak Assignments for Quinazoline-Pyrrolidine
Functional GroupVibration ModeWavenumber (

, cm⁻¹)
IntensityDiagnostic Note
Quinazoline Core

1625 ± 10 StrongThe "Identity Peak." Absence indicates ring opening.
Quinazoline Core

Ar
1580, 1515Med-StrongTypical skeletal vibrations.[1]
Aliphatic Ring


2970, 2875MediumIndicates successful addition of pyrrolidine.[1]
C-N Linkage

1350 – 1310 MediumThe bond connecting Quinazoline C4 to Pyrrolidine N.
Ether Side Chains

1240 – 1210StrongIf alkoxy groups (e.g., methoxy) are present on the core.
Halogen (Start Material)

~770WeakAbsence of this peak confirms reaction completion (if starting from 4-chloroquinazoline).

Part 4: Visualization of Logic & Workflow

Diagram 1: Analytical Logic Tree

This decision tree guides the researcher through the spectral interpretation to confirm the scaffold.

IR_Logic_Tree Start Start: Acquire Spectrum Check_CN Check 1615-1635 cm⁻¹ (C=N Stretch) Start->Check_CN Quin_Confirmed Quinazoline Core CONFIRMED Check_CN->Quin_Confirmed Band Present Quin_Failed Core Absent/Degraded (Check Synthesis) Check_CN->Quin_Failed Band Absent Check_Aliphatic Check 2850-2980 cm⁻¹ (sp³ C-H Stretch) Quin_Confirmed->Check_Aliphatic Pyr_Attached Aliphatic Ring PRESENT Check_Aliphatic->Pyr_Attached Bands Present Pyr_Failed No Alkyl Groups (Unreacted Core?) Check_Aliphatic->Pyr_Failed Bands Absent Check_Linkage Check 1310-1360 cm⁻¹ (C-N Ar-Aliph Stretch) Pyr_Attached->Check_Linkage Final_ID POSITIVE ID: Quinazoline-Pyrrolidine Check_Linkage->Final_ID Band Present

Caption: Logical flow for confirming the Quinazoline-Pyrrolidine scaffold. Priority is given to the Heteroaromatic C=N stretch followed by Aliphatic C-H markers.

Diagram 2: Experimental Workflow (Synthesis to Validation)

Workflow Reactants Reactants: 4-Chloroquinazoline + Pyrrolidine Reaction Nucleophilic Subst. (IPA, Reflux) Reactants->Reaction Workup Workup: Basic Wash Recrystallization Reaction->Workup ATR ATR-FTIR Analysis Workup->ATR Validation Validation: Compare to Table 1 ATR->Validation

Caption: Standard workflow for synthesizing and characterizing the scaffold. ATR-FTIR serves as the rapid checkpoint before more expensive NMR analysis.

Part 5: Experimental Protocol (Self-Validating)

Objective: Rapid identification of 4-(pyrrolidin-1-yl)quinazoline.

Method: Attenuated Total Reflectance (ATR) FTIR.[1]

  • Why ATR? Eliminates KBr pellet preparation errors (moisture absorption) which can obscure the 3000-2800 cm⁻¹ region.

Step-by-Step:

  • Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) to remove

    
     (2350 cm⁻¹) and 
    
    
    
    artifacts.[1]
  • Sample Loading: Place ~2 mg of the dried solid product onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N). Causality: Poor contact results in weak intensity, specifically losing the critical weak aromatic overtones.[1]

  • Acquisition: Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.

  • Validation Check (The "Self-Check"):

    • Look at 2350 cm⁻¹. Is there a doublet? If yes, re-blank (background has changed).

    • Look at 1625 cm⁻¹. Is it the strongest peak? It should be. If 1680-1700 cm⁻¹ (C=O) is present, you likely have Quinazolinone (hydrolysis byproduct), not the Quinazoline-Pyrrolidine product.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General IR theory and characteristic bands for heterocycles).

  • Makhija, I. K., et al. (2020).[1] "Synthesis and biological evaluation of novel quinazoline derivatives as anti-cancer agents." Journal of Molecular Structure. (Provides specific peak data for quinazoline cores).[1]

  • BenchChem. (2025).[5] "Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide." (Comparative data for the quinazolinone byproduct).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2015). Spectral Database for Organic Compounds (SDBS). (Standard reference spectra for Pyrrolidine and Quinazoline). [1]

  • Bhardwaj, N., et al. (2024).[1][6] "Synthesis and molecular docking studies of quinoline derivatives." PMC. (Methodology for characterizing fused nitrogen heterocycles).

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Comparative

A Senior Application Scientist's Guide to the Comparative Binding Affinity of Quinazoline Amine Derivatives

Introduction In the landscape of modern oncology, the quinazoline scaffold has emerged as a cornerstone in the design of targeted cancer therapeutics.[1][2][3] Specifically, quinazoline amine derivatives have been extens...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern oncology, the quinazoline scaffold has emerged as a cornerstone in the design of targeted cancer therapeutics.[1][2][3] Specifically, quinazoline amine derivatives have been extensively developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[4] The therapeutic efficacy of these inhibitors is fundamentally linked to their binding affinity and selectivity for their kinase targets.[5] This guide provides a comprehensive comparison of the binding affinities of various quinazoline amine derivatives to key oncogenic kinases, supported by experimental data from established biophysical techniques. We will delve into the causality behind the experimental choices for affinity determination and provide detailed protocols to ensure scientific integrity and reproducibility.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery and development. Our objective is to provide a clear, in-depth, and objective comparison to aid in the rational design and evaluation of novel quinazoline-based therapeutics.

The Quinazoline Scaffold: A Privileged Structure for Kinase Inhibition

The 4-anilinoquinazoline moiety is a well-established pharmacophore for ATP-competitive kinase inhibition.[1] The quinazoline ring system mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of kinases. The amino linkage at the 4-position provides a crucial vector for introducing various substituents that can interact with specific amino acid residues within the kinase domain, thereby dictating the inhibitor's potency and selectivity.[1][2] Key targets for quinazoline amine derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases, all of which are pivotal in tumor growth, proliferation, and angiogenesis.[4][6][7]

Measuring Binding Affinity: A Toolkit for the Drug Hunter

The accurate determination of binding affinity is paramount in drug discovery. It provides a quantitative measure of the strength of the interaction between a ligand (the quinazoline derivative) and its protein target (the kinase). Several biophysical techniques are routinely employed to measure binding affinity, each with its own set of principles, advantages, and limitations.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[8] By titrating a solution of the ligand into a solution containing the protein, a complete thermodynamic profile of the interaction can be obtained, including the dissociation constant (Kd), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[9]

Why ITC? ITC is considered the "gold standard" for binding affinity determination as it is a label-free, in-solution technique that provides a comprehensive thermodynamic characterization of the binding event in a single experiment.[8]

Detailed Step-by-Step ITC Protocol:
  • Sample Preparation:

    • Dialyze both the protein (e.g., EGFR kinase domain) and the quinazoline derivative against the same buffer to minimize heats of dilution. A typical buffer is 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol, and 1 mM DTT.

    • Accurately determine the concentrations of the protein and ligand solutions using a reliable method such as UV-Vis spectroscopy.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Thoroughly clean the sample and reference cells with buffer.

    • Load the protein solution into the sample cell (typically ~200-300 µL) and the ligand solution into the injection syringe (typically ~40-100 µL). A common starting concentration is 10-20 µM protein in the cell and 100-200 µM ligand in the syringe.[10]

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for syringe placement artifacts, followed by a series of larger, equal-volume injections (e.g., 2-3 µL).

    • Allow sufficient time between injections for the system to return to thermal equilibrium (e.g., 180-240 seconds).

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[11][12] This allows for the real-time monitoring of the association and dissociation of the complex, providing kinetic information (kon and koff) in addition to the equilibrium dissociation constant (Kd).[12]

Why SPR? SPR is highly sensitive and provides valuable kinetic data that can differentiate between compounds with similar affinities but different binding and unbinding rates, which can have significant pharmacological implications.[13]

Detailed Step-by-Step SPR Protocol:
  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the kinase (ligand) to the activated surface via covalent amine coupling. Aim for a low to medium immobilization density to minimize mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the quinazoline derivative (analyte) in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate a sensorgram, which includes an association phase during analyte injection and a dissociation phase during buffer flow.

    • Regenerate the sensor surface between different analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) if the interaction is strong.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Fluorescence Polarization (FP)

Principle: FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger molecule.[14] In a competitive binding assay, a fluorescently labeled ligand (tracer) is displaced from the protein by an unlabeled test compound, leading to a decrease in fluorescence polarization.[14]

Why FP? FP assays are homogeneous (no separation steps required), highly sensitive, and well-suited for high-throughput screening (HTS) of large compound libraries.[14][15]

Detailed Step-by-Step FP Competition Assay Protocol:
  • Assay Components:

    • Kinase enzyme.

    • A fluorescently labeled tracer (a quinazoline derivative or another ligand with known binding to the kinase).

    • Unlabeled quinazoline amine derivatives (test compounds).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Assay Setup:

    • In a microplate, add the kinase and the fluorescent tracer at concentrations optimized for a robust assay window (typically, the kinase concentration is at or below the Kd of the tracer).

    • Add serial dilutions of the unlabeled quinazoline amine derivatives to the wells.

    • Incubate the plate for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

    • The IC50 value can be converted to a Ki (inhibition constant), a measure of binding affinity, using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.[14]

Comparative Binding Affinity Data

The following tables summarize the binding affinity data for a selection of quinazoline amine derivatives against their respective kinase targets. The data has been compiled from various published studies and is presented to facilitate a comparative analysis.

Table 1: Comparative Binding Affinity (IC50/Ki/Kd) of Quinazoline Amine Derivatives against EGFR
CompoundStructureTargetAssay MethodAffinity (nM)Reference
Gefitinib 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazolineEGFR (wild-type)Enzymatic AssayIC50: 39[16]
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineEGFR (wild-type)Enzymatic AssayIC50: 2[17]
Lapatinib N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amineEGFR (wild-type)Kinase AssayIC50: 10.8[1]
Compound 1 4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy)quinazolineEGFR (wild-type)Enzymatic AssayIC50: 14[16]
Compound 2 4-((3-bromophenyl)amino)-6,7-dimethoxyquinazolineEGFR (wild-type)Kinase AssayIC50: 0.6[1]
Table 2: Comparative Binding Affinity (IC50) of Quinazoline Amine Derivatives against VEGFR-2
CompoundStructureTargetAssay MethodAffinity (nM)Reference
Vandetanib N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amineVEGFR-2Kinase AssayIC50: 40[2]
SQ2 N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenylcyclopropane-1,1-dicarboxamideVEGFR-2Kinase AssayIC50: 14[6]
Compound 22a 2-((6,7-dimethoxyquinazolin-4-yl)amino)phenolVEGFR-2Kinase AssayIC50: 60[18]
Compound 22b 4-((6,7-dimethoxyquinazolin-4-yl)amino)phenolVEGFR-2Kinase AssayIC50: 86.36[18]
Table 3: Comparative Binding Affinity (IC50) of Quinazoline Amine Derivatives against Aurora Kinases
CompoundStructureTargetAssay MethodAffinity (nM)Reference
ZM447439 N-(4-((6-methoxy-7-(3-morpholinopropoxy)quinazolin-4-yl)amino)phenyl)benzamideAurora AKinase AssayIC50: 110[19]
Compound 7d 4-((4-((4-chlorobenzoyl)amino)phenyl)amino)-6,7-dimethoxyquinazolineAurora AKinase AssayIC50: 20[19]
Compound 9h N-(4-((7-((1-acryloylpiperidin-3-yl)oxy)-6-methoxyquinazolin-4-yl)amino)phenyl)acrylamideAurora AKinase AssayIC50: 2.8[20]
BIQO-19 A quinazolin-4(3H)-one derivativeAurora AKinase AssayIC50: 68.54[21]

Interpretation of Binding Data and Structure-Activity Relationships (SAR)

The data presented in the tables above highlight the significant impact of structural modifications on the binding affinity of quinazoline amine derivatives.

For EGFR inhibitors , the presence of small, hydrophobic groups at the 3-position of the anilino ring, such as in Gefitinib and Erlotinib, is generally favorable for potent inhibition.[1] The 6,7-dimethoxy substitution on the quinazoline core, as seen in Compound 2, often leads to a significant increase in potency.[1]

In the case of VEGFR-2 inhibitors , the substitution pattern on the quinazoline core and the nature of the linker and terminal aromatic group play a crucial role in determining binding affinity. For instance, the cyclopropane-1,1-dicarboxamide moiety in compound SQ2 contributes to its potent VEGFR-2 inhibition.[6]

For Aurora kinase inhibitors , the urea linkage in compounds like 7d and the acrylamide group in 9h demonstrate that extending the molecule from the 4-amino position can lead to highly potent interactions with the ATP-binding site.[19][20]

Visualizing the Molecular Landscape

To better understand the context of quinazoline amine derivative activity, we can visualize the signaling pathways they inhibit and the experimental workflows used to characterize them.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Quinazoline amine derivatives act by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Autophosphorylation Autophosphorylation EGFR->Autophosphorylation RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR_Pathway STAT_Pathway STAT Pathway Autophosphorylation->STAT_Pathway Gene_Transcription Gene Transcription RAS_RAF_MEK_ERK_Pathway->Gene_Transcription PI3K_AKT_mTOR_Pathway->Gene_Transcription STAT_Pathway->Gene_Transcription Proliferation_Survival Proliferation & Survival Gene_Transcription->Proliferation_Survival Quinazoline_Amine Quinazoline Amine Derivative Quinazoline_Amine->Autophosphorylation Inhibition

Caption: EGFR signaling pathway and the inhibitory action of quinazoline amine derivatives.

Isothermal Titration Calorimetry (ITC) Experimental Workflow

The following diagram illustrates the key steps involved in determining the binding affinity of a quinazoline amine derivative to a kinase using Isothermal Titration Calorimetry.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Kinase Solution (in cell) Buffer_Match Dialysis in Identical Buffer Protein_Prep->Buffer_Match Ligand_Prep Quinazoline Derivative (in syringe) Ligand_Prep->Buffer_Match Titration Titrate Ligand into Protein Buffer_Match->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Model_Fitting Fit to Binding Model Binding_Isotherm->Model_Fitting Thermodynamics Determine Kd, n, ΔH, ΔS Model_Fitting->Thermodynamics

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

Conclusion

This guide has provided a comprehensive overview of the comparative binding affinity of quinazoline amine derivatives, a critical class of kinase inhibitors in cancer therapy. We have explored the fundamental principles and detailed methodologies for accurately measuring binding affinity using ITC, SPR, and FP assays. The presented data and structure-activity relationships underscore the importance of subtle chemical modifications in optimizing the potency and selectivity of these inhibitors. The provided visualizations of the EGFR signaling pathway and the ITC workflow serve to contextualize the biological and experimental frameworks within which these compounds are evaluated. It is our hope that this guide will serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of quinazoline-based anticancer agents.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

This document provides essential safety and logistical procedures for the proper disposal of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, a quinazoline-based compound commonly used in research and development settings.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical procedures for the proper disposal of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, a quinazoline-based compound commonly used in research and development settings.[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Core Principle: Proactive Hazard Assessment

(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine is a specialized chemical for research and development. While a specific Safety Data Sheet (SDS) may indicate it is not regulated for transport, this does not permit its disposal as common waste.[1] The fundamental principle of laboratory safety dictates that compounds with novel or incompletely characterized toxicological profiles must be handled as hazardous waste.

The structure contains two key moieties:

  • Quinazoline Ring: This heterocyclic system is the backbone of many biologically active compounds, including those with anticancer and antimicrobial properties.[3][4][5] Its potential for biological activity necessitates cautious handling.

  • Aminopyrrolidine Group: The parent compound, 3-aminopyrrolidine, is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] This structural component suggests that the title compound may possess similar irritant or corrosive properties.

Therefore, all waste containing (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, including pure compound, solutions, and contaminated materials, must be collected and disposed of through a licensed hazardous waste management stream.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including proper chemical handling and emergency preparedness.[8][9]

Academic and research laboratories often operate under specific EPA regulations, such as Subpart K, which provides an alternative framework for managing hazardous waste generated in these settings.[10][11] A core tenet of these regulations is that the waste generator is responsible for the proper characterization, segregation, and labeling of all chemical waste.[11][12] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down a sanitary sewer drain. [13][14]

Standard Operating Procedure for Disposal

This step-by-step protocol ensures a self-validating system for the safe and compliant disposal of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine.

Step 1: Personnel Preparedness and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all personnel are trained on hazardous waste procedures.[12][13] The minimum required PPE includes:

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (nitrile is generally appropriate for incidental contact). Always inspect gloves for integrity before use.[15]

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Characterization

Proper segregation is crucial to prevent dangerous reactions.[16][17]

  • Designate as Hazardous Waste: Classify all waste containing this compound as hazardous chemical waste.

  • Create a Dedicated Waste Stream: Do not mix this waste with other chemical streams unless you have explicit confirmation of compatibility from your institution's Environmental Health & Safety (EHS) department.

  • Incompatibility Warning: Keep this amine-containing compound separate from strong oxidizing agents, strong acids, and acid chlorides to prevent potentially violent reactions.

Step 3: Proper Containerization

The integrity of the waste container is paramount for preventing leaks and ensuring safe transport.[7]

  • Container Material: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw-top cap.[13]

  • Container Condition: The container must be in good condition, free of cracks, severe rust, or other damage.[13]

  • Closure: Keep the waste container closed at all times except when actively adding waste.

  • Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.

Container AttributeSpecificationRationale
Primary Material HDPE or Borosilicate GlassHigh chemical resistance to a broad range of organic compounds and aqueous solutions.
Lid/Closure Polypropylene Screw CapProvides a vapor-tight seal to prevent emissions and spills.[16]
Condition Free of cracks, chips, or residueEnsures structural integrity and prevents leaks during accumulation and transport.[13]
Location Within Secondary ContainmentMitigates the impact of a primary container failure.
Step 4: Accurate and Compliant Labeling

Immediate and correct labeling is a non-negotiable regulatory requirement.[13] From the moment the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine" .

  • A complete list of all other constituents, including solvents and their approximate percentages.

  • The Accumulation Start Date (the date the first waste was added).

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[18]

  • Storage Limits: Adhere to the volume limits for SAAs (typically up to 55 gallons of hazardous waste).[18]

  • Time Limits: In academic labs operating under Subpart K, containers must be removed within 12 months (or sometimes 6 months) of the accumulation start date.[10][18]

  • Weekly Inspections: The SAA and its containers should be inspected weekly for leaks, proper labeling, and closure.[7]

Step 6: Final Disposal via EHS

Laboratories are not permitted to transport or dispose of hazardous waste themselves.

  • Request Pickup: When the waste container is approximately three-quarters full or approaching its time limit, submit a hazardous waste pickup request to your institution's EHS department.[18]

  • Professional Disposal: EHS will coordinate with a licensed hazardous waste vendor to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[13]

Decontamination and Spill Management

Accidents require a prepared response to minimize exposure and environmental impact.[16]

Glassware and Equipment Decontamination:

  • Rinse the contaminated item three times with a suitable solvent (e.g., ethanol, acetone) that can dissolve the compound.

  • Crucially, collect all three rinses (the "rinsate") as hazardous waste in your designated waste container.

  • After the triple rinse, the glassware can typically be washed through normal laboratory procedures.

Minor Spill Response:

  • Alert & Evacuate: Alert personnel in the immediate area.

  • Don PPE: Wear the appropriate PPE, including double-gloving if necessary.

  • Contain: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad), working from the outside in.

  • Collect: Carefully scoop the absorbent material and any contaminated debris into a sealable bag or container.

  • Label & Dispose: Label the container as hazardous waste, detailing the spilled chemical and the absorbent material. Arrange for pickup via EHS.

  • Clean: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous waste. Follow with a soap and water wash.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine from generation to final disposal.

G start Material is Unwanted (e.g., expired, reaction waste, contaminated material) char_waste Characterize as Hazardous Waste start->char_waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) char_waste->ppe segregate Segregate Waste Stream (Keep separate from incompatible chemicals like oxidizers and acids) ppe->segregate container Select Compliant Container (HDPE/Glass, Good Condition, Leak-Proof Lid) segregate->container labeling Label Container Immediately - 'Hazardous Waste' - Full Chemical Name & % - Accumulation Start Date container->labeling store Store in Secondary Containment in a Designated Satellite Accumulation Area (SAA) labeling->store inspect Perform & Document Weekly Inspections (Check for leaks, proper labeling) store->inspect pickup Container is 75% Full or Nearing Time Limit? inspect->pickup pickup->inspect No request Contact EHS to Schedule Hazardous Waste Pickup pickup->request Yes end Waste Removed by Licensed Vendor request->end

Caption: Disposal workflow for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

This document provides a comprehensive, operational guide to the safe handling of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, a compound of interest for researchers in drug development. As this is a specialized chemical,...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, operational guide to the safe handling of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, a compound of interest for researchers in drug development. As this is a specialized chemical, likely with an incomplete toxicological profile, this guide is built upon the principles of risk mitigation by assessing the hazards of its constituent structural motifs: the quinazoline core, the pyrrolidine ring, and the primary amine group. Our primary objective is to create a self-validating system of safety that protects laboratory personnel while maintaining experimental integrity.

Foundational Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive Safety Data Sheet (SDS) for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine may be limited, a chemical's risk can be inferred from its structure. The molecule combines three key functionalities, each with known hazard classes.

  • Quinazoline Moiety: The quinazoline core is present in many biologically active compounds, including some used in pharmaceuticals.[1][2] Related quinazolinone compounds are classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin and eye irritation.[3][4]

  • Pyrrolidine Moiety: The pyrrolidine ring is a component of many alkaloids. Pyrrolidine itself is a flammable liquid that can cause severe skin burns and eye damage.[5] The related compound 3-aminopyrrolidine is also known to cause severe skin burns and eye damage.[6] There is also a broader concern regarding pyrrolizidine alkaloids, which are known for their potential carcinogenicity.[7]

  • Amine Group: Amines as a class can be respiratory and eye irritants.[8][9] Aromatic amines, in particular, require careful handling due to the potential for some members of this class to be carcinogenic.[10]

Given this structural assessment, (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine must be handled as a substance that is potentially harmful if swallowed, a skin and eye irritant/corrosive, and a respiratory irritant, with unknown long-term toxicological effects.

The Hierarchy of Controls: A Mandate for Safety

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should never be the only one. Its use is predicated on the prior implementation of more effective control measures.

  • Elimination/Substitution: The most effective control is to use a less hazardous chemical if the experimental design allows.

  • Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, the mandatory engineering control is a certified chemical fume hood.[5] All manipulations, including weighing, reconstituting, and aliquoting, must be performed within a fume hood to prevent inhalation of powders or vapors.

  • Administrative Controls: These are procedural controls, such as standard operating procedures (SOPs), safety training, and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE): The equipment detailed in this guide, used as the last line of defense.[11]

Recommended PPE Ensemble for (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine

The following table summarizes the minimum required PPE based on the specific laboratory task being performed. The rationale and specifications for each item are detailed in the subsequent sections.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Double Nitrile GlovesSafety Goggles & Face ShieldDisposable Lab Coat (cuffed)N95 or higher-rated respirator
Preparing Solutions Double Nitrile GlovesSafety Goggles & Face ShieldDisposable Lab Coat (cuffed)Not required if inside a certified fume hood
Reaction/Assay Work Double Nitrile GlovesSafety GogglesDisposable Lab Coat (cuffed)Not required if inside a certified fume hood
Waste Disposal Double Nitrile GlovesSafety Goggles & Face ShieldDisposable Lab Coat (cuffed)As required by spill size/location
Hand and Arm Protection

Due to the irritant and potentially corrosive nature of the amine and pyrrolidine components, robust hand protection is critical.

  • Gloving Protocol: Double-gloving is mandatory. This creates a secondary barrier against immediate exposure in the event the outer glove is compromised.

  • Glove Material: Use powder-free nitrile gloves. Nitrile provides good resistance against a broad range of chemicals. Avoid latex gloves due to potential allergies and poor chemical resistance. PVC gloves offer very little protection and are not suitable.[12]

  • Technique: The outer glove should extend over the cuff of the lab coat sleeve to create a seal.[12] Change the outer glove immediately if contamination is suspected. Always remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste container.[13]

Eye and Face Protection

The potential for serious eye damage necessitates comprehensive protection.

  • Primary Protection: ANSI Z87.1-rated safety goggles that form a seal around the eyes are required at all times. Standard safety glasses with side shields do not offer sufficient protection from splashes or airborne powder.[12]

  • Secondary Protection: A full-face shield must be worn over safety goggles whenever there is a significant splash hazard, such as when preparing stock solutions, transferring large volumes, or cleaning spills.[12][14]

Body Protection

A physical barrier is needed to protect the skin from contact.

  • Lab Coat: A disposable, long-sleeved lab coat with knit or elastic cuffs is required.[14] The tight-fitting cuffs prevent chemicals from entering the sleeve and allow for a better seal with gloves. The coat must be closed completely.[14]

  • Material: Choose a lab coat made of a low-lint, fluid-resistant material like polypropylene.

  • Best Practices: Lab coats used when handling this compound should be considered contaminated and must not be worn outside the laboratory area.[14] They should be disposed of as hazardous waste upon leaving the lab or immediately after a spill.

Respiratory Protection

Inhalation of fine powders is a primary route of exposure, especially during weighing.

  • For Solids: When handling the powdered form of the compound outside of a contained system (e.g., weighing on an open bench, which is discouraged), an N95-rated respirator is the minimum requirement.[12] Ensure you have been properly fit-tested for the model you are using.

  • For Vapors/Aerosols: While this compound's volatility is likely low, any procedure with the potential to generate aerosols or vapors (e.g., heating, sonicating) must be conducted within a chemical fume hood. If a significant spill occurs outside of a fume hood, a respirator with an organic vapor cartridge may be necessary for cleanup.[12][14] Surgical masks offer no protection from chemical dust or vapors and must not be used.[12]

Procedural Guide: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat: Put on the disposable lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles and Face Shield: Put on safety goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off) - Always perform within the lab
  • Outer Gloves: Remove the outer gloves using a "glove-in-glove" technique. Dispose of them in a hazardous waste bin.

  • Face Shield and Goggles: Remove from the back of the head. Avoid touching the front surface.

  • Lab Coat: Unfasten the coat and roll it outwards, away from your body, ensuring the contaminated side is folded inward. Dispose of it.

  • Respirator (if used): Remove from the back of the head.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[15]

Decontamination and Disposal Plan

Proper disposal is a critical part of the safety workflow.

  • Solid Waste: All contaminated solid materials, including used PPE (gloves, coats), weigh papers, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions and rinses containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[8][13]

  • Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container for hazardous chemical waste.

  • Spills: In case of a spill, contain the area. For small powder spills, gently cover with an absorbent material and use a chemical spill kit. For larger spills, evacuate the area and contact your institution's safety officer. Wear appropriate PPE, including respiratory protection, during cleanup.[15]

Workflow for Safe Handling

The following diagram illustrates the essential workflow for safely handling (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Doffing cluster_disposal 5. Waste Management prep Review SDS & SOPs gather Gather All Materials & PPE prep->gather fumehood Verify Fume Hood Function gather->fumehood don_coat Don Lab Coat don_inner_gloves Don Inner Gloves don_coat->don_inner_gloves don_resp Don Respirator (if needed) don_inner_gloves->don_resp don_eyes Don Goggles/Face Shield don_resp->don_eyes don_outer_gloves Don Outer Gloves don_eyes->don_outer_gloves weigh Weigh Compound don_outer_gloves->weigh dissolve Prepare Solution weigh->dissolve execute Perform Experiment dissolve->execute decon Decontaminate Work Area execute->decon doff_outer Doff Outer Gloves decon->doff_outer doff_ppe Doff Remaining PPE doff_outer->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash waste Segregate & Seal Hazardous Waste wash->waste

Caption: Workflow for Safe Handling of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine.

References

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